Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEACPSVBZTUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626144 | |
| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74273-47-5 | |
| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Abstract
This guide provides an in-depth technical overview of a robust and widely applicable pathway for the synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a valuable amino acid ester derivative frequently utilized as a building block in pharmaceutical and fine chemical industries. The core of this guide focuses on the Strecker synthesis, a classic and efficient method for preparing α-amino acids from aldehydes. We will dissect the synthesis from a mechanistic perspective, provide a detailed, field-proven experimental protocol, and present key data in a clear, accessible format. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices and a practical workflow for the preparation of this key intermediate.
Introduction and Strategic Overview
Chemical Identity and Significance
This compound is a non-proteinogenic α-amino acid ester. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling, purification, and storage.
Selection of Synthetic Pathway
The synthesis of α-amino acids and their derivatives can be approached through several established methods. Among the most prominent are the Strecker synthesis and the Bucherer-Bergs reaction.
-
The Bucherer-Bergs Reaction: This method involves the reaction of a carbonyl compound (in this case, p-anisaldehyde) with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[1][2][3] This hydantoin is subsequently hydrolyzed under acidic or basic conditions to yield the desired α-amino acid.[1] While effective, this route adds an intermediate step of hydantoin formation and subsequent ring-opening.
-
The Strecker Synthesis: First reported in 1850, the Strecker synthesis is a two-step procedure that directly produces an α-amino acid from an aldehyde.[4] It begins with the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[5] For the synthesis of this compound, the Strecker pathway offers a more direct and convergent route, starting from the readily available p-anisaldehyde.[6] Its operational simplicity and the accessibility of its reagents make it the preferred method for this guide.
This guide will focus exclusively on the Strecker synthesis, followed by Fischer esterification and salt formation, providing a complete workflow from common starting materials to the final, purified product.
The Strecker Synthesis Pathway: A Mechanistic Dissection
The chosen pathway can be logically divided into four primary stages, beginning with the core Strecker synthesis. Understanding the mechanism at each stage is critical for process optimization and troubleshooting.
Stage 1 & 2: The Core Strecker Synthesis
The reaction begins with the formation of an α-aminonitrile from p-anisaldehyde. A modern and safer protocol utilizes ammonium chloride (NH₄Cl) and potassium cyanide (KCN) rather than ammonia and hydrogen cyanide gas.[4]
-
Imine Formation: The ammonium chloride serves a dual purpose. It acts as a source of ammonia (NH₃) and as a mild acid (pKa ≈ 9) to protonate the carbonyl oxygen of p-anisaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia. Subsequent dehydration results in the formation of a protonated imine (an iminium ion).[7]
-
Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[5][7] This step forms the crucial carbon-carbon bond, yielding the α-aminonitrile intermediate: 2-amino-2-(4-methoxyphenyl)acetonitrile.
-
Nitrile Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using aqueous HCl). The nitrile group is converted first to an imine, then to a primary amide, and finally to a carboxylic acid, yielding the racemic amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid.[4] It is important to note that this synthesis is not stereospecific and produces a racemic mixture of L and D amino acids.[5]
Stage 3: Fischer Esterification
To obtain the methyl ester, the resulting amino acid is subjected to Fischer esterification. By reacting the amino acid in an excess of methanol with a strong acid catalyst (such as thionyl chloride or gaseous HCl), the carboxylic acid is converted to its methyl ester. The excess methanol drives the equilibrium towards the product.
Stage 4: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt. This is typically achieved by treating the amino ester with hydrochloric acid, often by bubbling dry HCl gas through a solution of the ester in an anhydrous solvent or by using a solution of HCl in a solvent like diethyl ether or isopropanol. The basic amino group is protonated, forming the stable and crystalline hydrochloride salt, which can then be isolated by filtration.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood. An emergency cyanide poisoning antidote kit should be readily accessible. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Stage 1: Synthesis of 2-amino-2-(4-methoxyphenyl)acetonitrile
-
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Potassium Cyanide (KCN)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Deionized Water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ammonium chloride (1.1 eq) in deionized water.
-
Add a solution of p-anisaldehyde (1.0 eq) in methanol to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.05 eq) in deionized water via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The product, α-aminonitrile, will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be used directly in the next step.
-
Stage 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid
-
Materials:
-
Crude 2-amino-2-(4-methoxyphenyl)acetonitrile (from Stage 1)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
-
Procedure:
-
Suspend the crude α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction for the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The amino acid hydrochloride will precipitate. Adjust the pH to the isoelectric point (approx. pH 6) with a base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol, and dry under vacuum.
-
Stage 3 & 4: Esterification and Salt Formation
-
Materials:
-
2-Amino-2-(4-methoxyphenyl)acetic acid (from Stage 2)
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂) or Dry HCl gas
-
Diethyl Ether (anhydrous)
-
-
Procedure:
-
Suspend the dried amino acid (1.0 eq) in anhydrous methanol (10-15 volumes) in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and cautiously add thionyl chloride (1.2-1.5 eq) dropwise. Alternative: Bubble dry HCl gas through the suspension until saturation.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. The suspension should become a clear solution.
-
Cool the solution to room temperature and then remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the target hydrochloride salt. To purify, dissolve the solid in a minimal amount of hot methanol and precipitate by adding cold, anhydrous diethyl ether.
-
Collect the purified white crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry in a vacuum oven at 40-50 °C.
-
Process Visualization and Data
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic pathway from the starting aldehyde to the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Key Process Parameters
| Parameter | Stage 1: Aminonitrile Formation | Stage 2: Hydrolysis | Stage 3/4: Esterification & Salt Formation |
| Key Reagents | p-Anisaldehyde, KCN, NH₄Cl | Conc. HCl | Anhydrous MeOH, SOCl₂ |
| Molar Ratio (vs. Aldehyde) | 1.0 : 1.05 : 1.1 | - | - |
| Molar Ratio (vs. Amino Acid) | - | - | 1.0 : 1.2-1.5 |
| Temperature | 0 °C to Room Temp. | Reflux (~100-110 °C) | 0 °C to Reflux (~65 °C) |
| Reaction Time | 12 - 16 hours | 4 - 6 hours | 3 - 5 hours |
| Typical Yield | > 90% (crude) | 75 - 85% | 80 - 90% |
| Solvent | Methanol / Water | Concentrated HCl | Anhydrous Methanol |
Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent compound.
-
Infrared Spectroscopy (IR): To identify key functional groups such as the ester carbonyl (C=O), amine (N-H), and aromatic C-H bonds.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile of the final compound.
The combination of these analyses provides a self-validating system, confirming that the described protocol yields the desired this compound of high purity.
Conclusion
The synthesis of this compound is efficiently achieved through a multi-step sequence centered around the Strecker synthesis. This approach provides a direct and reliable route from the inexpensive and readily available starting material, p-anisaldehyde. By understanding the underlying mechanisms of imine formation, cyanide addition, nitrile hydrolysis, and Fischer esterification, researchers can confidently execute and adapt this protocol. The provided step-by-step methodology, coupled with critical safety and analytical considerations, constitutes a comprehensive guide for producing this valuable chemical intermediate for research and development applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride (CAS Number: 186801-05-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, with the CAS number 186801-05-8, is a chiral fine chemical of significant interest in the pharmaceutical industry. It serves as a critical starting material and a known impurity in the synthesis of Cefprozil, a second-generation cephalosporin antibiotic. A thorough understanding of its chemical properties, structure, and analytical profiles is paramount for process optimization, impurity control, and regulatory compliance in drug manufacturing. This guide provides a comprehensive overview of this compound, consolidating available technical data to support research and development activities.
Chemical Properties and Structure
IUPAC Name: methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride[1]
Synonyms: Benzeneacetic acid, α-amino-4-methoxy-, methyl ester, hydrochloride (1:1), (αR); Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate HCl
Structural Information
The molecular structure of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride consists of a central chiral carbon atom bonded to an amino group, a hydrogen atom, a p-methoxyphenyl group, and a methyl ester group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Molecular Formula: C₁₀H₁₄ClNO₃[1]
Molecular Weight: 231.68 g/mol [1]
SMILES: COC1=CC=C(C=C1)--INVALID-LINK--N.Cl[1]
2D Structure:
Caption: 2D Chemical Structure of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Physicochemical Properties
| Property | Value (Predicted or from related compound) | Source |
| Melting Point | 235 °C (sublimes) (for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |
| Boiling Point | 339.5 ± 37.0 °C (Predicted for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | |
| pKa | Data not available. The presence of the amino group suggests it will be basic, and the ester is neutral. |
Synthesis and Manufacturing
Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is primarily synthesized as a key intermediate for the production of Cefprozil. The synthesis generally involves the esterification of (R)-2-amino-2-(4-methoxyphenyl)acetic acid.
General Synthetic Pathway
A common method for the synthesis involves the reaction of (R)-2-amino-2-(4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The acid serves both as a catalyst for the esterification and to form the hydrochloride salt of the amino group.
Caption: General synthetic scheme for Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride.
Illustrative Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of CAS 186801-05-8 is not publicly available in peer-reviewed journals, a general procedure can be inferred from standard organic chemistry practices and patent literature concerning Cefprozil synthesis.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-2-amino-2-(4-methoxyphenyl)acetic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
Step 2: Addition of Reagent
-
Slowly add thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which then catalyzes the esterification.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The resulting solid is the crude Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.
Reactivity and Stability
Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a relatively stable compound under standard storage conditions (cool, dry, and dark place). The hydrochloride salt of the amino group prevents self-condensation and other side reactions.
Key Reactivity Points:
-
Amine Group: The primary amine is protonated, making it less nucleophilic than the free base. However, under basic conditions, the free amine can be regenerated and will exhibit typical reactivity of a primary amine, such as acylation. This is the key reaction in its use for Cefprozil synthesis, where it is acylated by a protected 7-aminocephalosporanic acid (7-ACA) derivative.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Aromatic Ring: The methoxy-substituted phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions for this are typically harsher than those used in its primary application.
Stability Considerations:
-
The compound is hygroscopic and should be stored in a tightly sealed container.
-
It is sensitive to high temperatures and strong bases.
-
For long-term storage, it is recommended to keep it refrigerated at 2-8°C.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quality control of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, especially when it is used as a starting material in GMP manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for assessing the purity and quantifying the content of this compound. While a specific validated monograph method for this intermediate is not publicly available, a general reversed-phase HPLC method can be developed and validated.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 225 nm or 275 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Development and Validation Considerations:
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
The method must be able to separate the main compound from potential process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride.
Expected ¹H NMR Spectral Data (in a suitable deuterated solvent like D₂O or DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the p-substituted phenyl ring.
-
Methine Proton (-CH(NH₃⁺)-): A singlet or a multiplet (depending on coupling) for the chiral proton, typically downfield due to the adjacent electron-withdrawing groups.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm.
-
Methyl Ester Protons (-COOCH₃): A sharp singlet around δ 3.6-3.8 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.
-
Methine Carbon (-CH(NH₃⁺)-): A signal around δ 55-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around δ 52 ppm.
Application in Drug Development: Synthesis of Cefprozil
The primary application of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is as a side-chain precursor in the synthesis of Cefprozil.
Role in the Cefprozil Synthesis Workflow
In the synthesis of Cefprozil, the free amine of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate is coupled with the carboxylic acid of the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) nucleus. This is a standard amide bond formation reaction, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.
Caption: Role of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride in Cefprozil Synthesis.
Conclusion
Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a fundamentally important molecule in the synthesis of the antibiotic Cefprozil. Its stereochemistry and purity are critical to the quality and efficacy of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and analytical characterization. For drug development professionals, a robust understanding and control of this key starting material are essential for ensuring a reproducible and high-quality manufacturing process. Further research to establish definitive experimental data for its physicochemical properties would be beneficial for the scientific community.
References
An In-Depth Technical Guide to the Synthesis of Methyl p-Methoxyphenylglycinate Hydrochloride
Abstract
Methyl p-methoxyphenylglycinate hydrochloride is a valuable non-proteinogenic amino acid ester, serving as a critical building block in the synthesis of pharmaceuticals and other advanced chemical entities. This guide provides a comprehensive technical overview for its synthesis, tailored for researchers, chemists, and professionals in drug development. We delve into the primary synthetic pathways, beginning with the formation of the core amino acid, p-methoxyphenylglycine, via the Strecker and Bucherer-Bergs reactions starting from p-anisaldehyde. The guide elucidates the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and optimization. Subsequently, we detail the efficient esterification of the amino acid intermediate and its concurrent conversion to the stable hydrochloride salt. This document includes detailed, step-by-step protocols, comparative analysis of synthetic strategies, and guidance on product purification and characterization. All methodologies are grounded in established chemical principles, supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of α-amino acids and their derivatives is a cornerstone of medicinal and organic chemistry. Phenylglycine scaffolds, in particular, are prevalent in a variety of bioactive molecules, including semi-synthetic antibiotics.[1] The target molecule, methyl p-methoxyphenylglycinate hydrochloride, combines the structural features of an α-amino acid with a methoxy-substituted aromatic ring and a methyl ester, making it a versatile intermediate.
The primary challenge in its synthesis lies in the efficient construction of the α-amino acid core from readily available precursors. This guide focuses on a two-stage synthetic strategy:
-
Formation of p-Methoxyphenylglycine: Synthesizing the racemic amino acid from p-anisaldehyde.
-
Esterification and Salt Formation: Converting the amino acid into its methyl ester hydrochloride salt for enhanced stability and solubility in subsequent reactions.
This approach allows for clear optimization points at each stage and yields a stable, easily purifiable final product.
Retrosynthetic Analysis
A logical retrosynthetic approach reveals a straightforward path from the target molecule to common starting materials. The ester and hydrochloride salt can be formed in the final step from the parent amino acid, p-methoxyphenylglycine. This amino acid can be disconnected at the α-carbon, pointing back to p-anisaldehyde as the key electrophile, with ammonia and a cyanide source providing the amino and carboxylate-equivalent groups, respectively.
Caption: Retrosynthetic pathway for Methyl p-Methoxyphenylglycinate HCl.
Core Synthesis of the Amino Acid Intermediate: p-Methoxyphenylglycine
The synthesis of the α-amino acid from p-anisaldehyde is most reliably achieved through two classical, high-yielding multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction.
Method 1: The Strecker Synthesis
The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from an aldehyde, ammonia, and cyanide, which is then hydrolyzed to the desired α-amino acid.[2][3]
Principle & Mechanism: The reaction proceeds in two main stages. First is the formation of the α-aminonitrile from p-anisaldehyde. Ammonium chloride (NH₄Cl) serves as both a source of ammonia (NH₃) and a mild acid to catalyze the formation of an iminium ion intermediate. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile.[4] The second stage involves the acidic or basic hydrolysis of the nitrile group to a carboxylic acid.
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Physical and chemical properties of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a derivative of the amino acid glycine, specifically a phenylglycine derivative. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development. They often serve as key building blocks or intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of a chiral center, an aromatic ring with an electron-donating methoxy group, and the salt form, which can influence solubility and stability, make a thorough understanding of its physical and chemical properties essential for its effective application.
This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific salt, this guide will also leverage data from closely related compounds to provide a scientifically grounded estimation of its characteristics.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central alpha-carbon bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester, and a 4-methoxyphenyl group.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. The data for the target compound is primarily computed, while experimental data for a related compound, 4-methoxyphenylacetic acid, is included for comparison.[1]
| Property | Value (this compound) | Value (4-Methoxyphenylacetic Acid - for comparison) | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₃ | C₉H₁₀O₃ | [2] |
| Molecular Weight | 231.67 g/mol | 166.17 g/mol | [2] |
| IUPAC Name | methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | 2-(4-methoxyphenyl)acetic acid | [2] |
| Appearance | Pale yellow or off-white solid (predicted) | Pale yellow or off white colored flakes | [1] |
| Melting Point | Not available | 87 °C | [1] |
| Solubility | Not available | 18 mg/mL in water | [1] |
| pKa | Not available | 4.48 | [1] |
| Storage | 4°C, sealed storage, away from moisture | Room temperature |
Spectroscopic and Analytical Characterization
Detailed experimental spectra for this compound are not widely available in the public domain. This section will therefore focus on the predicted spectral characteristics and provide a general methodology for acquiring and interpreting the data.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Alpha-Proton: A singlet for the proton on the alpha-carbon (Cα-H), likely deshielded by the adjacent amino and ester groups.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm for the -OCH₃ group on the phenyl ring.
-
Methyl Ester Protons: A singlet around δ 3.7 ppm for the -COOCH₃ group.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the ester carbonyl group.
-
Aromatic Carbons: Several signals in the aromatic region (δ ~114-160 ppm).
-
Alpha-Carbon: A signal for the Cα carbon.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching of the ammonium group.
-
C=O Stretch: A strong, sharp absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and ether.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. The expected molecular ion peak for the free base (C₁₀H₁₃NO₃) would be at m/z 195.09. Fragmentation patterns would likely involve the loss of the methyl ester group and cleavage at the alpha-carbon.
Experimental Protocols
The following are general protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a robust way to assess the purity of the compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities.
Caption: A generalized workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.
-
Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.
Stability and Storage
As a hydrochloride salt of an amino ester, the compound is susceptible to hydrolysis, especially in aqueous solutions that are not pH-controlled.
-
Storage: The solid material should be stored at 4°C under an inert atmosphere and protected from moisture to prevent degradation.[3]
-
Solution Stability: Solutions should be prepared fresh. For longer-term storage in solution, aprotic organic solvents are preferred over aqueous or protic solvents.
Conclusion
This compound is a valuable building block in organic synthesis. While direct experimental data on its physical and chemical properties are not extensively published, a combination of computed data and comparison with closely related analogs provides a solid foundation for its use in research and development. The analytical methods outlined in this guide offer a starting point for researchers to establish robust quality control and characterization procedures.
References
A Technical Guide to the Research Applications of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Executive Summary: Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral, non-canonical α-amino acid ester with significant potential as a versatile building block in modern chemical and pharmaceutical research. As a derivative of O-methyl-D-nortyrosine, its unique structure, featuring a stereocenter and a methoxy-functionalized aromatic ring, offers a compelling scaffold for innovation.[1] This guide provides an in-depth exploration of its potential applications, targeting researchers in drug discovery, peptide synthesis, and materials science. We will delve into its utility as a chiral precursor for novel therapeutics, its role in constructing advanced peptides with enhanced properties, and its prospective use as a monomer in the synthesis of functional biomaterials. The protocols and workflows described herein are designed to provide a practical framework for leveraging this compound's unique chemical attributes in a laboratory setting.
Introduction and Physicochemical Profile
This compound belongs to the class of α-amino acid esters, which are fundamental precursors for a vast array of biologically active molecules.[2][3] Its defining features are the chiral center at the α-carbon, which makes it an invaluable tool in asymmetric synthesis, and the 4-methoxyphenyl group, which can modulate pharmacokinetic and pharmacodynamic properties through steric and electronic interactions. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.
The compound is specifically the methyl ester of O-methylated D-nortyrosine, presenting a non-natural D-amino acid configuration that is often employed to increase peptide resistance to enzymatic degradation.[1] This inherent stability makes it a prime candidate for incorporation into peptidomimetics and other therapeutic agents designed for improved in vivo performance.
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | PubChem[1] |
| CAS Number | 186801-05-8 | Pharmaffiliates[4] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | PubChem[1] |
| Molecular Weight | 231.67 g/mol | PubChem[1] |
| Synonyms | Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride | PubChem[1] |
Core Application I: A Chiral Scaffold in Asymmetric Synthesis and Drug Discovery
The pharmaceutical industry's increasing demand for enantiomerically pure compounds underscores the importance of chiral building blocks.[5][6] this compound serves as an excellent starting point for the synthesis of complex chiral molecules, leveraging its pre-defined stereochemistry to guide the formation of new chiral centers.
Rationale: The Strategic Advantage of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group is not merely a passive structural element; it is a well-recognized pharmacophore that can impart desirable biological properties. Derivatives of methoxyphenyl compounds have been investigated for a range of activities:
-
Anti-inflammatory and Analgesic Potential: The broader class of phenylacetate and N-arylanthranilic acid derivatives has a history in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] Furthermore, curcumin analogs incorporating methoxy groups have demonstrated significant anti-inflammatory effects.[10] This suggests that derivatives of our title compound could be explored for similar activities.
-
CNS Penetration: The methoxyphenyl group has been incorporated into molecules designed to cross the blood-brain barrier, such as selective negative allosteric modulators for metabotropic glutamate receptors (mGluRs).[11] This opens an avenue for its use in developing novel therapeutics for neurological disorders.
-
Cardioprotective Effects: Certain methoxyphenol derivatives have been identified as inhibitors of myeloperoxidase, an enzyme implicated in atherosclerosis, highlighting a potential application in cardiovascular drug discovery.[12]
The workflow for leveraging this compound in a drug discovery program typically involves its chemical modification to generate a library of analogs, which are then subjected to biological screening to identify lead compounds.
Workflow: From Chiral Building Block to Drug Candidate
References
- 1. methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride | C10H14ClNO3 | CID 145875810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 9. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 10. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a derivative of the non-proteinogenic amino acid p-methoxyphenylglycine. This compound and its structural analogs are of significant interest in medicinal chemistry due to their incorporation into various biologically active molecules. The presence of the p-methoxyphenylglycine scaffold is a characteristic feature in several natural products with antimicrobial and other therapeutic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of p-methoxyphenylglycine. The presence of a chiral center at the alpha-carbon means the compound can exist as enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 231.68 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and lower alcohols (predicted) |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the esterification of the parent amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid (p-methoxyphenylglycine). Several reagents can be employed for this transformation, with thionyl chloride in methanol being a widely used and efficient method.
Reaction Mechanism: Fischer Esterification with Thionyl Chloride
The reaction proceeds via a Fischer esterification mechanism. Thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The generated HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol.
Caption: Fischer Esterification of p-Methoxyphenylglycine.
Detailed Experimental Protocol
This protocol is a representative procedure based on the esterification of similar amino acids.
Materials:
-
2-amino-2-(4-methoxyphenyl)acetic acid (p-methoxyphenylglycine)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension over 30-60 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation and Purification: To the resulting residue, add diethyl ether and stir to precipitate the product. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
δ 7.30-7.40 (d, 2H): Aromatic protons ortho to the amino acid substituent.
-
δ 6.90-7.00 (d, 2H): Aromatic protons meta to the amino acid substituent.
-
δ 5.10-5.20 (s, 1H): Alpha-proton of the amino acid.
-
δ 3.80 (s, 3H): Methoxy protons on the phenyl ring.
-
δ 3.75 (s, 3H): Methyl ester protons.
-
δ 8.5-9.5 (br s, 3H): Ammonium protons (-NH₃⁺).
-
-
¹³C NMR (predicted):
-
δ 170-172: Ester carbonyl carbon.
-
δ 160-162: Aromatic carbon attached to the methoxy group.
-
δ 128-130: Aromatic carbons ortho to the amino acid substituent.
-
δ 125-127: Aromatic carbon ipso to the amino acid substituent.
-
δ 114-116: Aromatic carbons meta to the amino acid substituent.
-
δ 55-57: Methoxy carbon.
-
δ 52-54: Methyl ester carbon.
-
δ 50-52: Alpha-carbon of the amino acid.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (ammonium salt) |
| ~1740-1750 | C=O stretch (ester) |
| ~1610, 1510 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1200, 1030 | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum (Electron Ionization) would likely show the molecular ion of the free base after the loss of HCl.
-
[M-HCl]⁺: m/z = 195.08
Potential Applications and Biological Significance
While specific studies on the biological activity of this compound are limited, the p-methoxyphenylglycine moiety is a key component of several natural products with known biological activities.
-
Antimicrobial Agents: The natural product xanthostatin, which contains a p-methoxyphenylglycine unit, exhibits specific antimicrobial activity against Xanthomonas species. This suggests that derivatives of p-methoxyphenylglycine could be explored as potential antibacterial agents.
-
Pharmaceutical Intermediates: Amino acid esters are crucial building blocks in peptide synthesis and in the preparation of more complex pharmaceutical compounds. This compound can serve as a valuable intermediate for the synthesis of peptidomimetics and other drug candidates. The ester group provides a site for further chemical modification, allowing for the creation of libraries of compounds for biological screening.
Conclusion
This compound is a synthetically accessible compound with potential applications in medicinal chemistry and drug discovery. The straightforward esterification of p-methoxyphenylglycine provides an efficient route to this valuable building block. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential, particularly in the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers to synthesize, characterize, and further investigate this interesting molecule.
References
Solubility Profile of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: A Methodological and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a key chemical entity with applications in pharmaceutical synthesis. Its solubility across various solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation into a final drug product. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Rather than presenting a simple data sheet, we delve into the fundamental principles governing its solubility, provide a detailed, self-validating experimental protocol for accurate measurement, and offer a template for systematic data collection. This document is intended to empower researchers to generate reliable solubility data in-house and to interpret these results within a robust theoretical context.
Introduction: The Critical Role of Solubility
The journey of an active pharmaceutical ingredient (API) from synthesis to a viable drug product is critically dependent on its physicochemical properties, chief among them being solubility. This compound, as an amino acid ester salt, possesses structural features—an ionizable amine, an ester group, and an aromatic ring—that result in complex solubility behavior.
Understanding this behavior is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization) to maximize yield and purity.
-
Formulation Development: Designing a dosage form that ensures adequate bioavailability. The hydrochloride salt form is often chosen specifically to enhance aqueous solubility and improve absorption[1][2].
-
Analytical Method Development: Preparing stock solutions and standards for methods such as High-Performance Liquid Chromatography (HPLC).
This guide will equip the laboratory professional with the necessary tools to systematically approach solubility determination for this compound and others like it.
Theoretical Principles of Solubility for an Amine Salt
The solubility of this compound is not a single value but a function of its environment. Its structure dictates its interaction with different solvent types.
Aqueous Solubility: A pH-Dependent Equilibrium
As a salt of a weak base (the amine) and a strong acid (HCl), the compound's aqueous solubility is intrinsically linked to the pH of the medium. The salt exists in equilibrium with its free base form.
-
Ionization: In acidic to neutral pH, the amine group is protonated (-NH3+), rendering the molecule highly polar and promoting interaction with water molecules. This is the primary reason for using the salt form to improve water solubility[1].
-
Disproportionation: If the pH of the solution rises, the protonated amine can lose its proton, converting the highly soluble salt back into its less soluble free base form. This process, known as disproportionation or precipitation of the free form, is a critical stability concern[3]. The pH at which the solution is saturated with both the salt and the free base is known as pHmax[4][5]. Operating at a pH below the pHmax is crucial to maintain the soluble salt form in solution.
-
Common Ion Effect: The solubility of a salt can be decreased by the presence of a common ion. For this hydrochloride salt, increasing the concentration of chloride ions in the solution (e.g., in certain biorelevant media) can shift the equilibrium towards the solid salt, reducing its solubility[3][6].
Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding rule for solubility in organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are expected to be effective solvents for this compound due to their ability to solvate both the charged ammonium group and the polar ester.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They can effectively solvate the cation but are less effective at solvating the chloride anion. Solubility is generally expected to be moderate to high.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions. The solubility of the highly polar hydrochloride salt is expected to be very low in these solvents.
The following diagram illustrates the interplay of these critical factors.
Caption: Key factors governing the solubility of an amine hydrochloride salt.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method[7][8]. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and accurate data.
Mandatory Equipment and Reagents
-
Analytical balance (4 decimal places)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
This compound (test substance)
-
Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, etc.)
Step-by-Step Protocol: The Shake-Flask Method
The following workflow provides a self-validating system for accurate solubility measurement.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
-
Preparation: Weigh an amount of the test substance into a vial that is known to be in excess of its expected solubility. Add a precise volume (e.g., 5.0 mL) of the desired solvent. For aqueous systems, use buffered solutions and measure the initial pH.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is a common starting point[8][9]. The presence of undissolved solid material must be visually confirmed at the end of this period[9].
-
Phase Separation: Remove the vials and allow them to stand at the test temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles. This step is critical to avoid artificially high results[10]. Alternatively, centrifuge the vial and carefully pipette the clear supernatant.
-
Dilution: Accurately perform a serial dilution of the clear filtrate into a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Equilibrium Verification: To ensure a true equilibrium was reached, analyze a parallel sample that was agitated for a longer period (e.g., 48 or 72 hours). The solubility values from the 24-hour and 48-hour time points should be within acceptable experimental error (e.g., <5%) to confirm that equilibrium has been achieved[11]. For aqueous solutions, the final pH of the slurry should be measured and reported[7].
Data Collection and Interpretation
Systematic data collection is essential. We recommend using a structured table to record experimental findings. While pre-existing comprehensive data for this specific molecule is not publicly available, researchers can populate this table with their own experimental results.
Table 1: Solubility Data Template for this compound
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Final pH (if aqueous) | Observations |
| Purified Water | 25 | |||
| 0.1 M HCl (pH 1.0) | 25 | |||
| pH 4.5 Acetate Buffer | 25 | |||
| pH 7.4 Phosphate Buffer | 25 | Possible disproportionation | ||
| Methanol | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| Isopropanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| Acetone | 25 | N/A | ||
| Dichloromethane | 25 | N/A | ||
| Toluene | 25 | N/A | ||
| Hexane | 25 | N/A |
Interpreting the Results
-
Aqueous Systems: Expect high solubility at low pH (e.g., 0.1 M HCl) and decreasing solubility as the pH approaches and surpasses the pKa of the amine group. A sharp drop in solubility or the appearance of a different solid form at pH 7.4 could indicate disproportionation to the free base.
-
Organic Solvents: The highest solubility is anticipated in polar protic solvents like methanol. A progressive decrease in solubility should be observed as the solvent polarity decreases (Methanol > Ethanol > Acetonitrile > Acetone > Dichloromethane > Toluene > Hexane).
Conclusion
The solubility of this compound is a multi-faceted property governed by the interplay between its molecular structure and the solvent environment. By combining a sound theoretical understanding with rigorous experimental execution using the validated shake-flask method, researchers can generate the reliable and accurate data needed to drive successful process development and formulation. This guide provides the foundational knowledge and practical protocols to achieve this, enabling informed decision-making and accelerating the path of drug development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic data (NMR, IR, MS) for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₁₀H₁₄ClNO₃)[1]. As a critical building block in pharmaceutical synthesis, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, analytical scientists, and drug development professionals, offering not only spectral data but also the underlying principles for their interpretation. We delve into the causality behind spectral features, providing detailed experimental protocols and field-proven insights to ensure data integrity and reproducibility.
Introduction
This compound is a derivative of the non-proteinogenic amino acid α-phenylglycine. Its structure, featuring a chiral center, an aromatic ring with an electron-donating methoxy group, a methyl ester, and an amine hydrochloride, presents a unique combination of functional groups. This complexity necessitates a multi-technique spectroscopic approach for complete and accurate characterization. The hydrochloride salt form, in particular, significantly influences the spectral properties of the amino group, a key consideration in data interpretation.
This guide is structured to provide a deep dive into each analytical technique, presenting expected data, interpretive logic, and standardized protocols to aid in quality control and research applications.
Molecular Structure and Analytical Workflow
The structural integrity of this compound is best confirmed through a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The analysis is conducted in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, where the acidic amine protons are observable.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protonation of the amino group to form an ammonium salt (-NH₃⁺) is a key feature, typically resulting in a broad signal that exchanges with D₂O.
Caption: Structure of the parent compound with proton labels.
Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|---|
| a | Ar-H (ortho to OMe) | ~6.95 | Doublet (d) | 2H | Shielded by the electron-donating OMe group. |
| b | Ar-H (ortho to CH) | ~7.40 | Doublet (d) | 2H | Deshielded relative to protons 'a'. |
| c | -O-CH ₃ | ~3.75 | Singlet (s) | 3H | Characteristic shift for an aryl methyl ether. |
| d | α-CH | ~5.10 | Singlet (s) | 1H | Shifted downfield due to adjacent -NH₃⁺ and C=O. |
| e | Ester -O-CH ₃ | ~3.70 | Singlet (s) | 3H | Typical for a methyl ester. |
| f | -NH ₃⁺ | ~8.5-9.0 | Broad Singlet (br s) | 3H | Exchangeable with D₂O. Shift is concentration and temperature dependent. |
| g | H Cl | N/A | N/A | N/A | Not directly observed. |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C =O (Ester) | ~169.0 | Typical carbonyl carbon of an ester. |
| Ar-C -OMe | ~160.0 | Quaternary aromatic carbon attached to the strongly shielding methoxy group. |
| Ar-C (ortho to OMe) | ~114.5 | Shielded by the methoxy group. |
| Ar-C (ortho to CH) | ~129.0 | Less shielded aromatic carbons. |
| Ar-C -CH (ipso) | ~127.0 | Quaternary carbon attached to the amino acid backbone. |
| α-C H | ~55.0 | Aliphatic carbon attached to the ammonium group. |
| O-C H₃ (Methoxy) | ~55.5 |
| O-C H₃ (Ester) | ~53.0 | |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Interpretation of the IR Spectrum
The IR spectrum of an amino acid hydrochloride is distinct. The most prominent feature is the broad absorption band corresponding to the N-H stretching vibrations of the R-NH₃⁺ group, which often overlaps with C-H stretches.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3200-2500 | N-H stretch | R-NH₃⁺ (Ammonium) | Strong, Broad |
| ~3050-3000 | C-H stretch | Aromatic | Medium |
| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | Medium |
| ~1745 | C=O stretch | Ester | Strong, Sharp |
| ~1610, ~1510 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O stretch | Aryl Ether (asymmetric) | Strong |
| ~1180 | C-O stretch | Ester | Strong |
The presence of a strong, sharp peak around 1745 cm⁻¹ confirms the ester carbonyl, while the very broad envelope in the 3200-2500 cm⁻¹ region is a definitive indicator of the ammonium salt[2].
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this polar, pre-charged compound, Electrospray Ionization (ESI) is the method of choice.
Analysis of the Mass Spectrum
In positive ion ESI-MS, the hydrochloride salt dissociates in solution. The analysis detects the protonated parent molecule of the free base (C₁₀H₁₃NO₃, MW = 195.15). Therefore, the expected molecular ion peak will be [M+H]⁺ at an m/z of approximately 196.16.
Fragmentation Pathway
Collision-Induced Dissociation (CID) of the parent ion (m/z 196) can lead to characteristic fragment ions. The most probable fragmentation involves the loss of the methyl formate group and cleavage at the benzylic position.
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.
-
Parent Ion [M+H]⁺ (m/z ≈ 196.16): The protonated molecule of the free base.
-
Fragment (m/z ≈ 136.07): Resulting from the loss of the methoxycarbonyl radical followed by rearrangement.
-
Fragment (m/z ≈ 107.05): The stable p-methoxybenzyl cation, formed by cleavage of the Cα-Cβ bond, is a highly characteristic fragment for this structure.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water.
-
Chromatography (Optional): If purity analysis is needed, inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Infuse the sample directly or introduce it from the LC outlet into the ESI source.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Acquisition: Perform fragmentation analysis by selecting the parent ion (m/z 196) in the first quadrupole, inducing fragmentation in the collision cell, and scanning for daughter ions in the third quadrupole.
Conclusion
The structural identity and purity of this compound can be unequivocally established through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and confirm the presence and connectivity of all constituent parts. IR spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl and the characteristic ammonium salt. Finally, ESI-mass spectrometry verifies the molecular weight of the parent compound and provides structural insights through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable fingerprint for quality assurance and is indispensable for research and development applications.
References
An In-depth Technical Guide to the Stereochemistry of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development. We will delve into the fundamental principles of chirality as they apply to this specific compound, outline authoritative analytical methodologies for the determination of its enantiomeric purity, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable insights into the critical role of stereochemistry in the lifecycle of a drug candidate. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.
Introduction: The Criticality of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of understanding and controlling stereochemistry in pharmaceuticals.[3][6]
This compound possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)- and (S)-Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. As with many chiral drugs, it is often the case that only one of these enantiomers, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be inactive, contribute to side effects, or even have a different therapeutic action altogether.[5] Therefore, the ability to selectively synthesize and, critically, to accurately analyze the stereochemical composition of this compound is paramount for ensuring its safety and efficacy.[3][7]
This guide will provide the necessary technical framework for researchers to confidently address the stereochemical challenges associated with this compound.
Molecular Structure and Stereocenter
The chemical structure of this compound is characterized by a central chiral carbon atom (C2) bonded to four different substituents:
-
An amino group (-NH2), which is protonated to -NH3+ in the hydrochloride salt.
-
A 4-methoxyphenyl group.
-
A methoxycarbonyl group (-COOCH3).
-
A hydrogen atom.
The IUPAC name for the (R)-enantiomer is methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride.[8]
Analytical Methodologies for Stereochemical Determination
A robust analytical strategy is essential for the accurate determination of the enantiomeric excess (% ee) and the absolute configuration of this compound. The following sections detail the most reliable and widely adopted techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving successful enantioseparation.
3.1.1. Principle of Chiral HPLC
Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional HPLC impossible. Chiral HPLC utilizes a CSP that is itself chiral. The enantiomers of the analyte interact with the chiral selector on the stationary phase to form transient diastereomeric complexes. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.[11]
3.1.2. Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for the method development for the chiral separation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice for amino acid derivatives.[12]
Method Parameters (Starting Conditions):
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-1 or Daicel CHIRALPAK® IA) | These CSPs have broad applicability for a wide range of chiral compounds, including those with aromatic groups and hydrogen bond donors/acceptors. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | The non-polar/polar solvent mixture allows for tuning of retention, while the acidic modifier (TFA) improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; starting at ambient temperature is standard practice. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for stereochemical analysis, particularly when coupled with chiral derivatizing agents or chiral solvating agents.[2][13][14][15]
3.2.1. Principle of Chiral NMR
In a standard achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them, a chiral environment must be introduced. This can be achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, resulting in different chemical shifts and/or coupling constants in the NMR spectrum.[13] Mosher's acid is a classic example of a CDA.[14]
-
Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA or CSR. These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to observable differences in their NMR spectra.[13] Lanthanide-based chiral shift reagents are commonly used.[14]
3.2.2. Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol outlines the use of a chiral solvating agent for the determination of enantiomeric excess.
Materials:
-
NMR Spectrometer (≥400 MHz is recommended for better resolution).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the contents of the NMR tube.
-
Acquire another 1H NMR spectrum.
-
Compare the two spectra, looking for splitting of signals that were singlets in the original spectrum. The integration of the now-separated signals corresponding to the two enantiomers can be used to determine their ratio.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[16][17]
3.3.1. Principle of Polarimetry
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[18][19] The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). The specific rotation [α] is a characteristic physical property of a chiral compound. While polarimetry can be used to determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known, it is generally less accurate and less sensitive than chromatographic or spectroscopic methods for determining high enantiomeric excesses. However, it is a valuable tool for confirming the identity of a predominantly single enantiomer.[16][20]
3.3.2. Experimental Protocol: Polarimetry
Instrumentation:
-
Polarimeter.
-
Sodium lamp (for measurements at the sodium D-line, 589 nm).
-
Polarimeter cell (e.g., 1 dm length).
Procedure:
-
Prepare a solution of the sample of known concentration in an appropriate solvent (e.g., methanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
Calculate the specific rotation using the formula: [α] = α / (c * l) where: α = observed rotation c = concentration in g/mL l = path length in dm
Synthesis and Control of Stereochemistry
The synthesis of enantiomerically pure this compound can be approached in two main ways:
-
Chiral Resolution: A racemic mixture is synthesized, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
-
Asymmetric Synthesis: A stereoselective reaction is employed to preferentially form one enantiomer.
A general synthetic route to the racemic methyl ester involves the esterification of 4-methoxyphenylglycine.[21]
Regardless of the synthetic route, the analytical methods described in this guide are essential for monitoring the stereochemical outcome of the reactions and for quality control of the final product.
Conclusion
The stereochemical integrity of this compound is a critical quality attribute that directly impacts its potential therapeutic profile. A thorough understanding of its chirality and the application of robust analytical methodologies are non-negotiable for any research or development program involving this compound. This guide has provided a framework for understanding the stereochemistry of this molecule and has detailed practical, validated protocols for its analysis. By integrating these principles and techniques, researchers can ensure the scientific rigor required for the development of safe and effective chiral pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]
- 7. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 8. methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride | C10H14ClNO3 | CID 145875810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s4science.at [s4science.at]
- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. hou.usra.edu [hou.usra.edu]
- 19. hou.usra.edu [hou.usra.edu]
- 20. Polarimetric assay for the medium-throughput determination of alpha-amino acid racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a valuable building block in organic and medicinal chemistry. As a derivative of the non-proteinogenic amino acid p-methoxyphenylglycine, it serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including peptide analogs and other pharmacologically active compounds.[1] The presence of a primary amine, a methyl ester, and a sterically influential 4-methoxyphenyl group provides multiple reaction sites and stereochemical considerations that are of significant interest in drug design and development. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient starting material for various chemical transformations.
This guide provides a detailed experimental protocol for a common and critical application of this compound: N-acylation to form an amide bond. This reaction is fundamental to peptide synthesis and the creation of a vast array of biologically active molecules.[2]
Chemical and Physical Properties
A thorough understanding of the substrate's properties is critical for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₃ | PubChem[3] |
| Molecular Weight | 231.67 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in water, methanol; limited solubility in less polar organic solvents | General knowledge |
Core Application: N-Acylation (Amide Bond Formation)
The primary amine of this compound is a nucleophile that readily reacts with activated carboxylic acids or acyl halides to form a stable amide linkage. This transformation is central to the construction of peptide backbones and the synthesis of numerous small molecule drugs.
Causality of Experimental Choices in N-Acylation
The hydrochloride salt of the amine must be neutralized in situ to liberate the free amine, which is the active nucleophile. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess of the base is often used to ensure complete neutralization and to scavenge any acidic byproducts generated during the reaction.[4]
The carboxylic acid coupling partner must be "activated" to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is because the direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under standard conditions and requires high temperatures, which can be detrimental to complex molecules. Modern peptide coupling reagents are employed to facilitate this activation under mild conditions.[5]
The choice of coupling reagent is critical, especially given the steric hindrance posed by the α-substituted 4-methoxyphenyl group. For sterically demanding couplings, high-reactivity aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are often preferred over carbodiimides like DCC or EDC alone. These reagents rapidly form highly reactive activated esters with the carboxylic acid, which then efficiently react with the amine.[5][6] Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are often used with carbodiimides to suppress side reactions and minimize racemization at the α-carbon.[7]
Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction while not interfering with the reactive intermediates.
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl.
Experimental Protocol: N-Acylation with a Carboxylic Acid using HATU
This protocol describes a general procedure for the N-acylation of this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling agent. This method is adapted from established procedures for sterically hindered amino acids and is designed to ensure a high yield and purity of the final product.[6]
Materials
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology
-
Reactant Preparation:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).
-
Stir the solution at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the reactive HOBt ester.
-
-
Amine Addition and Coupling:
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. The mixture should become a clear solution.
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to potential steric hindrance, the reaction may require 2-12 hours for completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess DIPEA and other basic impurities.
-
Wash with saturated sodium bicarbonate solution (2x) to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash with brine (1x) to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the purified N-acylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The following diagram illustrates the key steps in the HATU-mediated amide bond formation.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Safety and Handling
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents like HATU are potentially sensitizing and should be handled with care.
-
DIPEA and DMF are irritants. Avoid inhalation and contact with skin.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a key starting material for the synthesis of diverse organic molecules. The N-acylation protocol detailed herein provides a robust and adaptable method for forming amide bonds, a critical step in the development of new chemical entities for research and pharmaceutical applications. The principles of amine neutralization, carboxylic acid activation, and careful selection of reagents and conditions are paramount to achieving high yields and purity, particularly when dealing with sterically hindered substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Use of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride as a chiral building block in synthesis
Application Notes & Protocols
Topic: Use of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride as a Chiral Building Block in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Pre-functionalized Chiral Amine
In the landscape of modern organic synthesis, particularly in pharmaceutical and agrochemical development, chiral amines and their derivatives are indispensable structural motifs.[1][][3] They form the backbone of a vast array of biologically active molecules, where stereochemistry dictates the interaction with chiral biological targets like enzymes and receptors.[][4] this compound emerges as a highly valuable chiral building block for several strategic reasons. Its structure incorporates a stereocenter directly attached to both an amine and an ester, providing two distinct points for synthetic elaboration. The 4-methoxyphenyl group offers steric bulk and electronic properties that can influence reaction outcomes and the conformational preferences of the final product.
This guide provides an in-depth look at the practical application of this building block, focusing on a core synthetic transformation: amide bond formation. We will explore the causality behind protocol design, aiming to provide a self-validating methodology that ensures high yield and preservation of stereochemical integrity.
Core Application: Dipeptide Synthesis via Amide Coupling
A primary application for an amino acid derivative like this compound is its incorporation into peptide chains. This requires a robust and reliable method for amide bond formation that is efficient and minimizes the risk of racemization at the sensitive α-carbon, a known challenge for phenylglycine derivatives.[5]
The following protocol details the coupling of N-Boc-L-Alanine with this compound to form a protected dipeptide. This transformation is a foundational step for building more complex peptide structures or peptidomimetics.
Workflow Overview: From Building Block to Dipeptide
The overall synthetic workflow involves the neutralization of the hydrochloride salt, followed by a carbodiimide-mediated coupling reaction.
Caption: General workflow for dipeptide synthesis.
Experimental Protocol: Amide Coupling
This protocol describes the coupling of a standard protected amino acid to the primary amine of this compound.
Pillar of Trustworthiness: A Self-Validating System
The integrity of this protocol rests on minimizing racemization and ensuring complete reaction. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, often in conjunction with an additive like HOBt (Hydroxybenzotriazole), is deliberate.[6] HATU forms a highly reactive HOBt ester with the carboxylic acid, which is less prone to racemization than other activated intermediates.[6] The use of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is crucial for neutralizing the hydrochloride salt without competing in the coupling reaction. Monitoring by TLC provides clear checkpoints for reaction completion.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | 949-99-5 | Major suppliers | Ensure anhydrous conditions |
| N-Boc-L-Alanine | 15761-38-3 | Major suppliers | Standard grade |
| HATU | 148893-10-1 | Major suppliers | Store under inert gas, moisture sensitive |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Major suppliers | Distill from CaH₂ before use |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Major suppliers | Anhydrous, <50 ppm water |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major suppliers | ACS Grade |
| Saturated aq. NaHCO₃ | 144-55-8 | Lab-prepared | For aqueous work-up |
| Brine | 7647-14-5 | Lab-prepared | Saturated NaCl solution |
| Anhydrous MgSO₄ | 7487-88-9 | Major suppliers | For drying organic layers |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-L-Alanine (1.0 eq, e.g., 1.00 g).
-
Dissolution: Dissolve the N-Boc-L-Alanine in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0°C using an ice-water bath.
-
Activation: Add HATU (1.1 eq) to the cooled solution. Stir for 10-15 minutes at 0°C. This pre-activation step is critical for forming the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride salt and stir for 5 minutes.
-
Coupling Reaction: Slowly add the amine solution from Step 4 to the activated acid solution from Step 3 at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer successively with 5% citric acid solution, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure protected dipeptide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess the chiral purity using chiral HPLC if required.
Reaction Scheme Visualization
Caption: Amide coupling reaction scheme.
Expected Results and Data
The described protocol can be expected to produce the target dipeptide in good to excellent yields, with high fidelity of the stereocenters.
| Entry | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 6 | 85-95 |
| 2 | EDCI/HOBt | DIPEA | DCM/DMF | 12 | 75-85 |
Note: Yields are illustrative and may vary based on scale and specific reaction conditions.
Conclusion
This compound is a versatile and valuable chiral building block for asymmetric synthesis. The protocols outlined here for amide bond formation provide a reliable foundation for its incorporation into more complex molecules, such as peptides and pharmaceutical intermediates.[7] The key to success lies in the careful selection of coupling agents and reaction conditions to ensure high yields while preserving the compound's inherent chirality, thereby leveraging its full potential in the development of new chemical entities.
References
- 1. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. nbinno.com [nbinno.com]
Application Note: The Synthetic Utility of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride in Modern Organic Chemistry
An in-depth guide to the synthetic applications of a versatile chiral building block for researchers and pharmaceutical scientists.
Introduction: A Versatile Building Block for Complex Molecules
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a non-proteinogenic α-amino acid ester that has emerged as a valuable and versatile starting material in organic synthesis. Its structure is characterized by a stereogenic center at the α-carbon, a reactive primary amine, a readily transformable methyl ester, and an electron-rich 4-methoxyphenyl (p-anisyl) group. This unique combination of functional groups makes it an ideal precursor for a wide range of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The hydrochloride salt form enhances its stability and shelf-life, making it a convenient reagent for laboratory use. This guide provides a detailed overview of its key applications, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The primary utility of this compound stems from its role as a chiral synthon. The presence of the p-methoxyphenyl group is not merely a structural placeholder; it actively influences the reactivity of the molecule and often plays a crucial role in the stereochemical outcome of reactions. Furthermore, both the amino and ester functionalities offer orthogonal handles for derivatization, allowing for the systematic modification of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs.
Figure 1: Key synthetic pathways originating from Methyl 2-amino-2-(4-methoxyphenyl)acetate.
Core Application: Synthesis of β-Lactams
The β-lactam ring is a cornerstone of medicinal chemistry, forming the core structure of penicillin, cephalosporin, and carbapenem antibiotics.[1] Methyl 2-amino-2-(4-methoxyphenyl)acetate is an excellent precursor for constructing substituted β-lactams, primarily through the Staudinger [2+2] cycloaddition reaction.[2]
Mechanistic Insight: The Staudinger Cycloaddition
This reaction involves the cycloaddition of a ketene with an imine (Schiff base). The process is initiated by forming an imine from the primary amine of the title compound and a suitable aldehyde. In a separate step, a ketene is generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). The subsequent [2+2] cycloaddition between the imine and the ketene yields the four-membered β-lactam ring. The stereochemistry of the final product is often controlled by the substituents on both the imine and the ketene, with trans-substituted β-lactams frequently being the major product.[2]
Figure 2: Workflow for β-Lactam synthesis via the Staudinger reaction.
Protocol 1: Synthesis of a Substituted β-Lactam
This protocol describes a typical procedure for synthesizing a trans-β-lactam.
Step 1: Imine Formation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et3N, 1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the desired aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq) and anhydrous magnesium sulfate (MgSO4, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting amine is consumed.
-
Filter off the MgSO4 and concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine from Step 1 in anhydrous DCM (0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve the desired acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous DCM.
-
Slowly add a solution of triethylamine (1.3 eq) in DCM to the acyl chloride solution at -78 °C to generate the ketene in situ.
-
Transfer the freshly prepared ketene solution to the imine solution via cannula at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-lactam.[2]
Application in Peptide Synthesis
As an α-amino acid derivative, this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or liquid-phase methodologies.[3] Its bulky p-methoxyphenyl group makes it a sterically hindered amino acid, which presents challenges during the coupling step.[4] Overcoming this steric hindrance requires the use of highly efficient coupling reagents and potentially longer reaction times.
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol assumes the use of a standard Fmoc-based solid-phase peptide synthesis strategy.[5] The title compound must first be N-terminally protected with a Fmoc group.
Reagents and Solvents:
-
Fmoc-protected Methyl 2-amino-2-(4-methoxyphenyl)acetate
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Procedure (for one coupling cycle):
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3.0 eq relative to resin loading) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-3 minutes.
-
Causality: HATU is a highly effective uronium-based coupling reagent that forms a reactive O-acylisourea intermediate, which is necessary to overcome the steric hindrance of the α,α-disubstituted amino acid.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.
-
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Figure 3: A single cycle in Solid-Phase Peptide Synthesis (SPPS).
Chiral Resolution and Asymmetric Applications
For use in asymmetric synthesis, obtaining enantiomerically pure forms of Methyl 2-amino-2-(4-methoxyphenyl)acetate is critical. The most common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).[6] Once resolved, the individual enantiomers can be used to synthesize enantiopure target molecules, such as pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect.
Protocol 3: Chiral Resolution by Preparative HPLC
This protocol provides a starting point for developing a chiral separation method. Optimization will be required based on the specific HPLC system and column used.
Recommended Equipment and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column: Macrocyclic glycopeptide-based (e.g., Teicoplanin) or polysaccharide-based (e.g., Amylose or Cellulose derivatives) CSPs are highly effective for this class of compounds.[6][7]
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in a suitable diluent (e.g., 50:50 Methanol:Water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters: The following table outlines starting conditions for method development.
| Parameter | Method 1 (Primary) | Method 2 (Alternative) |
| Chiral Column | Teicoplanin-based CSP | Cellulose-based CSP |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Isopropanol |
| Mode | Reversed-Phase | Normal-Phase |
| Gradient | Isocratic, e.g., 70:30 (A:B) | Isocratic, e.g., 90:10 (A:B) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection (UV) | 254 nm or 230 nm | 254 nm |
Procedure:
-
Equilibrate the chosen column with the mobile phase for at least 30 minutes.
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Analyze the chromatogram for the separation of the two enantiomers.
-
Optimization: Adjust the mobile phase composition (e.g., the ratio of A:B) and flow rate to achieve baseline resolution (Rs > 1.5). Lowering the column temperature can sometimes improve resolution.[7]
-
Once optimized, scale up the injection volume for preparative separation and collect the fractions corresponding to each enantiomer.
References
- 1. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride Following Pre-Column Derivatization
Introduction: The Analytical Imperative for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
This compound is a key chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. As a derivative of an arylglycine, its enantiomeric purity is often a critical quality attribute, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification and chiral purity assessment are paramount in research, development, and quality control settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity. However, like many amino acid esters, Methyl 2-amino-2-(4-methoxyphenyl)acetate lacks a strong native chromophore or fluorophore, rendering its direct detection at low concentrations challenging. Pre-column derivatization addresses this limitation by covalently attaching a tag to the primary amine of the analyte. This process not only enhances detectability but can also be leveraged to facilitate the separation of enantiomers on a standard achiral column.
This application note provides a comprehensive guide to the derivatization of this compound for HPLC analysis. We will delve into the rationale behind the chosen derivatization strategy, present a detailed, step-by-step protocol, and discuss the expected outcomes, empowering researchers, scientists, and drug development professionals to implement this method with confidence.
The Principle of Derivatization: Enhancing Detection and Enabling Chiral Separation
The primary objective of derivatizing Methyl 2-amino-2-(4-methoxyphenyl)acetate is twofold: to introduce a moiety that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity, and to enable the separation of its enantiomers. For chiral compounds, derivatization with a chiral reagent is a powerful strategy. This reaction creates a pair of diastereomers from the enantiomers of the analyte. Diastereomers, unlike enantiomers, have different physicochemical properties and can, therefore, be separated on a conventional (achiral) reversed-phase HPLC column.
Several reagents are available for the derivatization of primary amines.[1] For this application, we will focus on Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) due to its proven efficacy in the chiral analysis of amino acids and their derivatives.[2][3]
Marfey's reagent reacts with the primary amine of Methyl 2-amino-2-(4-methoxyphenyl)acetate under mild alkaline conditions. The chiral center in the L-alanine amide portion of Marfey's reagent leads to the formation of diastereomeric derivatives from the (R)- and (S)-enantiomers of the analyte. These diastereomers can then be resolved by standard reversed-phase HPLC.[2][4] The dinitrophenyl group incorporated into the analyte provides a strong chromophore, allowing for sensitive UV detection around 340 nm.[5]
An alternative approach for applications where only enhanced sensitivity is required (and not chiral separation) is derivatization with Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . Dansyl chloride reacts with primary amines to form highly fluorescent derivatives, enabling detection at picomole levels.[6]
Experimental Workflow
The overall experimental workflow for the derivatization and HPLC analysis of this compound is depicted below.
Figure 1: Experimental workflow from sample preparation to data analysis.
Detailed Protocol: Derivatization with Marfey's Reagent (L-FDAA)
This protocol is designed for the chiral derivatization of this compound.
Materials and Reagents
-
This compound (analyte)
-
Marfey's Reagent (L-FDAA, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 2M
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure
-
Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water. Further dilutions can be made from this stock solution.
-
Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of ultrapure water.
-
Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. This solution should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.
-
Add 200 µL of 1 M sodium bicarbonate buffer.
-
Add 400 µL of the 1% Marfey's reagent solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the reaction mixture in a heating block or water bath at 40°C for 1 hour.[2]
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 200 µL of 2M HCl. Vortex briefly.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Chemical Reaction
The derivatization reaction proceeds via nucleophilic aromatic substitution, where the primary amine of the analyte attacks the electron-deficient fluorinated carbon of Marfey's reagent.
Figure 2: Derivatization of the analyte with Marfey's reagent.
HPLC Analysis
Chromatographic Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific column and system used.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters
-
Reversed-phase C18 column: Provides excellent retention and separation for the relatively nonpolar diastereomeric derivatives.
-
Acidified mobile phase (TFA): Ensures good peak shape by suppressing the ionization of any residual acidic or basic groups.
-
Gradient elution: Necessary to effectively separate the diastereomers and elute any excess reagent and byproducts from the column in a reasonable time.
-
UV detection at 340 nm: This wavelength corresponds to a strong absorbance maximum for the dinitrophenyl chromophore, ensuring high sensitivity.[5]
Expected Results and Data Interpretation
A successful analysis will yield a chromatogram showing two well-resolved peaks corresponding to the diastereomeric derivatives of the (R)- and (S)-enantiomers of Methyl 2-amino-2-(4-methoxyphenyl)acetate. The peak from the excess, hydrolyzed Marfey's reagent will also be present.
The elution order of the L-D and L-L diastereomers is generally consistent, with the L-L diastereomer often eluting before the L-D diastereomer for many amino acids, though this should be confirmed with standards. By integrating the peak areas of the two diastereomers, the enantiomeric purity of the original sample can be calculated as follows:
Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer's diastereomer and Area₂ is the peak area of the minor enantiomer's diastereomer.
| Parameter | Expected Value |
| Retention Time (Diastereomer 1) | Analyte- and system-dependent |
| Retention Time (Diastereomer 2) | Analyte- and system-dependent |
| Resolution (between diastereomers) | > 1.5 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
| Linearity (r²) | > 0.999 |
Conclusion and Further Considerations
Pre-column derivatization with Marfey's reagent provides a robust, sensitive, and reliable method for the HPLC analysis and chiral purity determination of this compound. The formation of diastereomers allows for separation on standard achiral columns, making this method widely accessible. For applications requiring even higher sensitivity and where chiral separation is not necessary, derivatization with Dansyl chloride followed by fluorescence detection is a viable alternative. Method validation according to ICH guidelines is essential before implementation in a regulated environment.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Introduction: The Critical Role of Amine Protection in Modern Synthesis
In the intricate landscape of organic synthesis, particularly in the fields of peptide chemistry and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. The amino group, with its inherent nucleophilicity and basicity, often requires temporary protection to prevent unwanted side reactions and ensure the desired chemical transformations occur with precision. This is especially true for amino acid derivatives, which are the fundamental building blocks of peptides and many pharmaceuticals.
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a valuable chiral building block, but its free amino group necessitates protection prior to its use in many synthetic applications, such as peptide coupling or other modifications at the ester functionality. The hydrochloride salt form requires careful neutralization to liberate the free amine for reaction. This guide provides detailed, field-proven protocols for the N-protection of this specific substrate using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the underlying chemistry, the rationale behind procedural choices, and methods for characterization to ensure the integrity of the final protected product.
Comparative Overview of N-Protecting Groups
The choice of a protecting group is a strategic decision in synthesis design, dictated by the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other protecting groups in the molecule.
| Protecting Group | Abbreviation | Protection Reagent(s) | Key Stability Characteristics | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenolysis, and nucleophiles. | Strong acids (e.g., TFA, HCl).[1] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions. | Mild basic conditions (e.g., piperidine).[3][4][5] |
Core Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the N-protection of this compound. A critical first step in each procedure is the in situ neutralization of the hydrochloride salt to generate the free amine, which is the reactive nucleophile.
Protocol 1: N-Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
The Boc group is a cornerstone of modern peptide synthesis due to its ease of introduction and its acid-lability, which allows for orthogonal protection strategies.[1] The reaction with Boc anhydride is generally clean, with the byproducts being volatile or easily removed.[6]
Reaction Scheme:
General workflow for Boc protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equivalent) in anhydrous THF or dioxane. To this suspension, add triethylamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt and formation of the free amine. The formation of triethylamine hydrochloride as a white precipitate may be observed.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Protocol 2: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
The Cbz group, introduced by Leonidas Zervas, was a foundational development in peptide chemistry.[2] It is stable under a variety of conditions and is typically removed by catalytic hydrogenolysis, offering orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2] The Schotten-Baumann reaction conditions, involving an aqueous base, are commonly employed for Cbz protection.[7][8][9]
Reaction Scheme:
General workflow for Cbz protection.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.2 equivalents) in portions while stirring. Ensure the pH of the solution is basic (pH ~8-9).
-
Addition of Cbz-Cl: To the cold, stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel.
Protocol 3: N-Fmoc Protection using Fmoc-OSu or Fmoc-Cl
The Fmoc group is a base-labile protecting group that is widely used in solid-phase peptide synthesis (SPPS).[5] Its removal under mild basic conditions, typically with piperidine, allows for the use of acid-labile protecting groups for amino acid side chains.[3][4] Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) is often preferred over Fmoc-Cl due to its greater stability and reduced side reactions.[8]
Reaction Scheme:
General workflow for Fmoc protection.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Basification: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane. Stir until the starting material is fully dissolved.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Slowly add this solution to the stirred amino acid solution at room temperature. If using Fmoc-Cl, it should be added dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the N-Fmoc protected amino acid ester should form.
-
-
Extraction and Drying: Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or silica gel chromatography.
Characterization and Quality Control
The successful synthesis of the N-protected amino acid ester must be confirmed by appropriate analytical techniques. This ensures the identity and purity of the product, which is crucial for its use in subsequent synthetic steps.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the protecting group and the integrity of the amino acid ester backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.
Conclusion: Enabling Advanced Synthesis
The protocols detailed in this guide provide robust and reliable methods for the N-protection of this compound. The choice of the Boc, Cbz, or Fmoc protecting group will depend on the overall synthetic strategy and the desired orthogonality. By carefully following these procedures and validating the products through rigorous characterization, researchers can confidently prepare high-quality building blocks for their work in drug discovery and peptide science. The principles and techniques described herein are not only applicable to the target molecule but can also be adapted for a wide range of other amino acid derivatives, underscoring the fundamental importance of protecting group chemistry in modern organic synthesis.
References
- 1. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: A Practical Guide to the Incorporation of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as metabolic stability, potency, and conformational rigidity.[1][2] This guide provides a detailed protocol and expert insights for the successful incorporation of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a sterically hindered phenylglycine derivative, into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by its α,α-disubstituted nature, including slow coupling kinetics and potential racemization, and provide validated protocols for activation, coupling, and post-synthesis handling to ensure high-yield, high-purity outcomes.
Introduction: The Significance of Phenylglycine Derivatives
Phenylglycine and its derivatives are crucial building blocks in a variety of antimicrobial and antiviral peptides.[3] The incorporation of α,α-disubstituted amino acids like Methyl 2-amino-2-(4-methoxyphenyl)acetate introduces significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, enhancing receptor affinity and providing resistance to enzymatic degradation. However, the steric bulk surrounding the α-carbon presents a significant challenge during synthesis.[4]
This application note serves as a comprehensive guide for researchers, outlining robust methods to overcome these synthetic hurdles. We will detail the rationale behind the selection of coupling reagents, reaction conditions, and analytical validation techniques.
Physicochemical Properties
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol |
| Structure | The α-amino group is protonated (hydrochloride salt), and the carboxylic acid is protected as a methyl ester. |
| Appearance | Typically a white to off-white solid. |
Key Considerations:
-
Hydrochloride Salt: The α-amino group is protonated and requires neutralization with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in situ prior to coupling.[5]
-
Methyl Ester Protection: The C-terminal methyl ester prevents its direct attachment to standard resins (e.g., Wang, 2-CTC). It is incorporated mid-sequence. If a C-terminal carboxylic acid is desired in the final peptide, a subsequent saponification step is required post-cleavage, which carries a risk of racemization.[6][7]
The Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common and versatile method for peptide synthesis.[8][9] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[10][11] Each cycle of amino acid addition consists of two main steps: Fmoc deprotection to liberate a free amine and coupling of the next activated amino acid.[12][13]
Caption: General workflow of the Fmoc-SPPS elongation cycle.[11]
Detailed Protocol for Incorporation
This protocol is optimized for a 0.1 mmol scale synthesis. Adjust volumes and equivalents accordingly.
Reagents and Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, peptide synthesis grade
-
This compound
-
N-α-Fmoc protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU/HOBt. HATU is often preferred for sterically hindered couplings.[4][14]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[15]
-
Capping Solution: Acetic anhydride/DIPEA/DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology
Step 1: Resin Swelling
-
Place the resin in a solid-phase synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution. Agitate for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[11]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a deep blue color).
Step 3: Activation and Coupling of this compound This is the most critical step. Due to steric hindrance, a powerful coupling agent and extended reaction time are necessary.
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq., if not using HATU) in DMF.
-
Add DIPEA (6 eq.) to the vial. The first 3 equivalents neutralize the hydrochloride salt and the subsequent 3 equivalents facilitate the coupling reaction.[5][16]
-
Agitate the activation mixture for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Step 4: Monitoring the Coupling Reaction
-
Perform a Kaiser test. Note: For sterically hindered secondary amines or α,α-disubstituted amino acids, the Kaiser test may yield a false negative (colorless or faint yellow). A more reliable method like a TNBS (trinitrobenzenesulfonic acid) test is recommended.
-
If the test indicates incomplete coupling, repeat Step 3 with fresh reagents.
Step 5: Capping (Recommended)
-
If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion peptide sequences.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF, 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF.
Caption: Activation and coupling of the amino acid using HATU.[14]
Continuation and Final Cleavage
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence.
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K: TFA/thioanisole/phenol/water/EDT) to the resin and agitate for 2-3 hours.[17]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
Post-Synthesis Modification: Methyl Ester Deprotection
If the final peptide requires a free C-terminal carboxylic acid, the methyl ester must be cleaved via saponification.
CAUTION: Saponification with strong base can lead to racemization at the adjacent α-carbon, especially with phenylglycine derivatives.[7][18] This step must be performed under carefully controlled conditions and monitored closely.
-
Dissolve the crude or purified peptide in a minimal amount of a suitable solvent (e.g., MeOH/H₂O or THF/H₂O).
-
Cool the solution in an ice bath (0 °C).
-
Add a dilute solution of NaOH or LiOH (e.g., 0.1 M) dropwise while monitoring the reaction by RP-HPLC.
-
Once the starting material is consumed, immediately neutralize the reaction with a dilute acid (e.g., 0.1 M HCl or acetic acid) to pH ~5-6.
-
Lyophilize or purify the resulting peptide with the free C-terminus directly by RP-HPLC.
Analytical Characterization and Quality Control
Rigorous analysis is essential to confirm the identity and purity of the final peptide product.[19]
| Technique | Purpose | Details |
| RP-HPLC | Purity Assessment & Purification | Reversed-Phase High-Performance Liquid Chromatography is the standard method for assessing peptide purity and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[20][21] |
| Mass Spectrometry (MS) | Identity Confirmation | Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[22][23] |
| Tandem MS (MS/MS) | Sequence Verification | For complex peptides, MS/MS fragmentation can be used to verify the amino acid sequence and confirm the position of the non-natural residue. |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance of the amino acid.- Insufficient activation time or reagent equivalents.- Peptide aggregation on resin. | - Use a more powerful coupling reagent like HATU or COMU.[3]- Increase coupling time to 4-6 hours or perform a double coupling.- Cap unreacted amines with acetic anhydride to prevent deletion sequences. |
| Racemization | - Over-activation during coupling (especially with strong bases).- Harsh conditions during saponification. | - Use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) during coupling.[15]- Perform saponification at 0°C and monitor carefully by HPLC to avoid extended reaction times.[7] |
| Low Yield after Cleavage | - Incomplete final coupling.- Premature cleavage from the resin if an acid-labile linker is used with an incompatible strategy. | - Ensure all coupling steps are complete using a TNBS test.- Verify compatibility of resin linker with the overall protection strategy. |
Conclusion
The successful incorporation of this compound is readily achievable with careful optimization of the coupling step. The use of high-potency coupling reagents like HATU, appropriate base selection, and extended reaction times are critical to overcoming the steric hindrance of this α,α-disubstituted amino acid. Post-synthesis saponification must be conducted with caution to mitigate the risk of racemization. The protocols and insights provided in this guide offer a validated framework for researchers to leverage this valuable building block in the design and synthesis of novel, structurally defined peptides for therapeutic development.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Automated Peptide Synthesizers [peptidemachines.com]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
- 16. dokumen.pub [dokumen.pub]
- 17. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pepdoopeptides.com [pepdoopeptides.com]
- 21. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
Reaction conditions for coupling Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride with other molecules
Amide Bond Formation with Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block and Its Primary Challenge
Methyl 2-amino-2-(4-methoxyphenyl)acetate, a derivative of the non-natural amino acid α-arylglycine, is a valuable chiral building block in medicinal chemistry and drug development.[1] Its structure is incorporated into numerous bioactive compounds, where it can modulate pharmacological properties.[1] This compound is most commonly supplied as a hydrochloride salt to improve its stability and shelf-life.[2][3] However, this salt form presents a critical initial challenge for its use in synthesis: the protonated α-amino group is non-nucleophilic and cannot participate in the desired coupling reaction.[2]
This guide provides a detailed exploration of the principles and reaction conditions necessary to successfully couple this compound with carboxylic acids. We will delve into the essential first step of amine neutralization, compare various coupling strategies, and provide detailed, field-proven protocols for researchers.
The Core Hurdle: Liberating the Nucleophile
The fundamental principle of amide bond formation involves the nucleophilic attack of an amine on an activated carboxylic acid derivative.[4][5][6] In its hydrochloride salt form, the amine of Methyl 2-amino-2-(4-methoxyphenyl)acetate is protonated, forming an ammonium salt. This positive charge renders it electrophilic rather than nucleophilic, completely inhibiting the coupling reaction.
Therefore, the mandatory first step in any coupling protocol is the deprotonation of the ammonium salt to regenerate the free, nucleophilic primary amine.[7][8] This is typically achieved in situ immediately prior to or during the coupling reaction.
Caption: Workflow for the essential neutralization of the amine hydrochloride salt.
The choice of base is critical to avoid side reactions. The most effective choices are sterically hindered, non-nucleophilic tertiary amines:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Highly recommended. Its steric bulk prevents it from acting as a nucleophile, minimizing unwanted side reactions. It is effective in a wide range of solvents.[9][10]
-
Triethylamine (TEA): Commonly used, but it is less sterically hindered than DIPEA and can sometimes lead to side products.[2][8]
-
N-Methylmorpholine (NMM): A suitable alternative, often used in peptide synthesis. Its basicity is lower than TEA and DIPEA, which can be advantageous in minimizing racemization.[4]
Typically, one equivalent of the base is required to neutralize the hydrochloride salt. However, many standard coupling protocols, particularly those using onium salt reagents, call for an excess of base (2-4 equivalents) to facilitate the coupling reaction itself.
Mechanism and Strategy: Activating the Carboxylic Acid
With the free amine available, the focus shifts to activating the carboxylic acid partner. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[11][12] Coupling reagents are therefore used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4][5][6]
Caption: Generalized mechanism of amide bond formation via a coupling reagent.
The choice of coupling reagent is dictated by the steric hindrance of the substrates, desired reaction time, and sensitivity to racemization.
Comparison of Common Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate.[5] | Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[4][13] | Can cause racemization; requires additives (HOBt, Oxyma) to suppress this and prevent N-acylurea formation.[4][5] DCC's urea byproduct is poorly soluble.[4][9] |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU | Forms a highly reactive aminium/uronium active ester.[5][9] | Very fast reaction rates, high yields, low racemization tendency.[9][13] Effective for sterically hindered substrates.[14] | More expensive than carbodiimides. Can react with the free amine if used in large excess.[13] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms a phosphonium active ester. | High reactivity, similar to aminium salts. Byproducts are non-carcinogenic (unlike older BOP reagent).[4][9] | More expensive. Can be sensitive to moisture. |
Solvent Considerations
The solvent plays a crucial role in solvating the reactants, reagents, and intermediates to ensure the reaction proceeds efficiently.[15][16]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is the most common choice for amide coupling due to its excellent dissolving power.[16][17]
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for its enhanced solvating properties, particularly for difficult or aggregation-prone sequences.[14][15]
-
Dichloromethane (DCM): A less polar solvent, often used in carbodiimide-mediated couplings. It is a good choice for substrates that are highly soluble in it.[15][16]
-
Acetonitrile (ACN) / Tetrahydrofuran (THF): Can be effective, especially for specific applications or when reactants have limited solubility in other solvents.[14][15]
Protocols for Amide Coupling
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Coupling using EDC and HOBt
This protocol is a robust and cost-effective method suitable for many common carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir the solution at room temperature for 5 minutes.
-
Amine Addition: To the stirred solution, add this compound (1.1 eq.).
-
Neutralization and Coupling: Add DIPEA (2.5 eq.) dropwise to the reaction mixture at 0 °C (ice bath). The addition of base is crucial to both neutralize the amine salt and facilitate the coupling.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is ideal for sterically hindered substrates, acid-sensitive compounds, or when rapid and high-yielding conversion is required.[9][14]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Pre-activation of Carboxylic Acid: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM or DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.0 eq.) dropwise. Stir the mixture at 0 °C for 5-10 minutes. This pre-activation step generates the highly reactive HOAt ester.
-
Amine Addition: In a separate flask, suspend this compound (1.1 eq.) in a small amount of the same anhydrous solvent. Add DIPEA (1.1 eq.) to this suspension to generate the free amine, and stir for 5 minutes.
-
Coupling: Transfer the solution containing the free amine to the pre-activated carboxylic acid solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. The weak base (DIPEA) deprotonates the carboxylic acid, which then reacts with HATU to form an active ester. This ester subsequently reacts with the amine to yield the final amide product.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Incomplete neutralization of the amine hydrochloride. | Ensure at least 1 equivalent of base is added per equivalent of the HCl salt before the coupling base is considered. Use a stronger base like DIPEA. |
| Ineffective coupling reagent for the substrate. | For sterically hindered acids or amines, switch from EDC/HOBt to a more potent onium salt reagent like HATU or PyBOP.[14] | |
| Poor solubility of reactants. | Try a different solvent system, such as NMP or a mixture like DCM/DMF.[14][15] | |
| Racemization of Chiral Center | Over-activation or prolonged reaction time/high temperature. | Use racemization-suppressing additives like HOBt or HOAt with carbodiimides.[5] Use a weaker base like NMM. Lower the reaction temperature. |
| Formation of N-acylurea (with carbodiimides) | Side reaction of the O-acylisourea intermediate. | Ensure an additive like HOBt is used, which traps the intermediate as an active ester, preventing rearrangement.[4] |
| Difficulty in Purification | Water-insoluble byproducts (e.g., DCU from DCC). | Use DIC, whose urea byproduct is more soluble, or EDC, whose byproduct is water-soluble and easily removed by aqueous workup.[4][13] |
References
- 1. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. bachem.com [bachem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. hepatochem.com [hepatochem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scielo.br [scielo.br]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. growingscience.com [growingscience.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Introduction: The Strategic Value of 4-Methoxyphenylglycine Scaffolds in Medicinal Chemistry
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a versatile starting material for the synthesis of a diverse array of molecular entities with significant potential in drug discovery and development. The 4-methoxyphenylglycine core is a privileged scaffold, appearing in numerous compounds with a wide range of biological activities. Its derivatives have been explored as GPR88 agonists, metabotropic glutamate receptor antagonists, and components of various heterocyclic systems with therapeutic promise.[1][2] The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this building block particularly attractive for medicinal chemists.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of novel derivatives from this compound. We will explore key synthetic transformations including N-acylation, reductive amination, peptide coupling, and the construction of heterocyclic systems. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices, ensuring that researchers can adapt and optimize these protocols for their specific needs.
PART 1: Foundational Step - Liberation of the Free Amine
The starting material, this compound, is a salt. For most subsequent reactions, it is essential to liberate the free amine. This is typically achieved by a simple acid-base extraction.
Protocol 1: Free Amine Generation
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with three portions of DCM or EtOAc.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
The resulting solution contains the free amine, Methyl 2-amino-2-(4-methoxyphenyl)acetate, and can be used directly in the subsequent reactions or concentrated in vacuo to yield the free amine as an oil or solid.
PART 2: Synthesis of N-Acyl Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, which is a key structural feature in many drug molecules. This protocol details the N-acetylation using acetic anhydride.
Protocol 2: N-Acetylation of Methyl 2-amino-2-(4-methoxyphenyl)acetate
This protocol is adapted from standard procedures for the N-acetylation of amino esters.[3][4]
Materials:
-
Methyl 2-amino-2-(4-methoxyphenyl)acetate (from Protocol 1)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-2-(4-methoxyphenyl)acetate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: N-Acylation
| Parameter | N-Acetylation |
| Acylating Agent | Acetic Anhydride |
| Base/Solvent | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (estimated) |
| Purification | Recrystallization/Column Chromatography |
Expected Spectroscopic Data for N-acetyl-Methyl 2-amino-2-(4-methoxyphenyl)acetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.25 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 6.50 (d, 1H, NH), 5.40 (d, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 2.05 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 169.8, 159.5, 129.0, 128.5, 114.2, 57.0, 55.3, 52.8, 23.2.
-
MS (ESI): m/z calculated for C₁₂H₁₅NO₄ [M+H]⁺: 238.10, found 238.1.
PART 3: Synthesis of N-Alkylated Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[5] This protocol describes the reaction with benzaldehyde as a representative aldehyde.
Protocol 3: Reductive Amination with Benzaldehyde
This procedure is based on general methods for reductive amination using sodium triacetoxyborohydride.[6][7]
Materials:
-
Methyl 2-amino-2-(4-methoxyphenyl)acetate (from Protocol 1)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
To a solution of Methyl 2-amino-2-(4-methoxyphenyl)acetate (1.0 eq) in DCM or DCE, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Reductive Amination
| Parameter | N-Benzylation |
| Aldehyde | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% (estimated) |
| Purification | Column Chromatography |
PART 4: Peptide Coupling
The ability to form peptide bonds is crucial for constructing peptidomimetics and other complex molecules. This protocol outlines the coupling of Boc-glycine to Methyl 2-amino-2-(4-methoxyphenyl)acetate.
Protocol 4: Peptide Coupling with Boc-Glycine
This protocol utilizes HBTU as a coupling reagent, a common choice for efficient peptide bond formation.[8]
Materials:
-
Methyl 2-amino-2-(4-methoxyphenyl)acetate (from Protocol 1)
-
Boc-Glycine
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Boc-Glycine (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Methyl 2-amino-2-(4-methoxyphenyl)acetate (1.0 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the dipeptide by column chromatography.
Data Presentation: Peptide Coupling
| Parameter | Boc-Glycine Coupling |
| Amino Acid | Boc-Glycine |
| Coupling Reagent | HBTU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-90% (estimated) |
| Purification | Column Chromatography |
PART 5: Synthesis of Heterocyclic Derivatives - Pyrimidines
Amino esters are valuable precursors for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.[2][5][9] This protocol describes a potential pathway to pyrimidine derivatives.
Protocol 5: Synthesis of a Pyrimidine Derivative
This protocol is a conceptual adaptation based on the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. Here, we propose the formation of an amidine from the amino ester and its subsequent cyclization.
Materials:
-
Methyl 2-amino-2-(4-methoxyphenyl)acetate (from Protocol 1)
-
Ammonia in methanol (saturated solution)
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Amidine Formation (Conceptual): Treat a solution of Methyl 2-amino-2-(4-methoxyphenyl)acetate in methanol with a saturated solution of ammonia in methanol and stir at room temperature for an extended period. This step aims to form the corresponding amidine.
-
Cyclization: To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate followed by the in-situ generated amidine from the previous step.
-
Heat the reaction mixture at reflux for 6-8 hours. Monitor by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the pyrimidine derivative.
Note: This is a generalized protocol, and optimization of reaction conditions will be necessary.
Visualization of Synthetic Pathways
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acetylation of the starting amino ester.
Diagram 2: Reductive Amination Pathway
Caption: Pathway for N-alkylation via reductive amination.
References
Troubleshooting & Optimization
Troubleshooting side reactions in the synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize product yield and purity.
I. Overview of the Synthesis
The most common and industrially relevant method for synthesizing α-amino acids and their esters, such as Methyl 2-amino-2-(4-methoxyphenyl)acetate, is the Strecker synthesis .[1][2][3] This multicomponent reaction involves the treatment of an aldehyde (in this case, p-anisaldehyde) with ammonia and a cyanide source, followed by hydrolysis or alcoholysis of the resulting α-aminonitrile intermediate.[4][5][6]
The overall transformation can be summarized as follows:
p-anisaldehyde + NH₃ + HCN → α-Amino-4-methoxyphenylacetonitrile α-Amino-4-methoxyphenylacetonitrile + CH₃OH + HCl → this compound
While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Q1: My overall yield is low. What are the most likely causes?
Low yield can stem from issues in either of the two main stages of the Strecker synthesis: the formation of the α-aminonitrile or its subsequent conversion to the methyl ester hydrochloride.
A1.1: Inefficient α-Aminonitrile Formation
The initial step involves the formation of an imine from p-anisaldehyde and ammonia, which is then attacked by a cyanide nucleophile.[3][4]
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water can be unfavorable.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions to drive the equilibrium towards the imine. The use of a drying agent like MgSO₄ can be beneficial.[6]
-
Ammonia Source: Using ammonium chloride (NH₄Cl) as a source of ammonia in situ can be more effective than bubbling ammonia gas.[4][6] The mildly acidic nature of NH₄Cl also helps to protonate the aldehyde, making it more electrophilic.[4]
-
-
-
Side Reactions of the Aldehyde: p-Anisaldehyde can undergo self-condensation (aldol condensation) under basic conditions, which can be promoted by the presence of ammonia.
-
Troubleshooting:
-
Controlled Addition: Add the cyanide source slowly to the mixture of the aldehyde and ammonia source to ensure the imine is trapped as it's formed.
-
Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions.
-
-
A1.2: Issues with the Conversion to the Methyl Ester Hydrochloride
This step involves the reaction of the α-aminonitrile with methanol in the presence of a strong acid, typically HCl.
-
Incomplete Reaction: The conversion of the nitrile to the methyl ester can be slow.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, and consider gentle heating if the reaction is sluggish.
-
Anhydrous HCl: Use anhydrous HCl gas or a solution of HCl in methanol. The presence of water will lead to the formation of the corresponding carboxylic acid as a byproduct.
-
-
-
Product Degradation: The final product can be susceptible to degradation under harsh conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the reaction and workup.
-
Prompt Isolation: Isolate the product as soon as the reaction is complete to prevent degradation.
-
-
Q2: I am observing a significant amount of the corresponding amide, 2-amino-2-(4-methoxyphenyl)acetamide, as an impurity. How can I prevent this?
The formation of the amide is a common side reaction during the conversion of the α-aminonitrile to the ester.
A2.1: Understanding the Mechanism
The reaction of the nitrile with methanol and HCl proceeds through a protonated intermediate. If water is present in the reaction mixture, it can compete with methanol as a nucleophile, leading to the formation of the amide after tautomerization of the initial adduct.
Mechanism of Amide Formation
Caption: Competing pathways of nitrile conversion.
A2.2: Prevention Strategies
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Use dry glassware and anhydrous solvents.
-
Methanol should be freshly distilled over a drying agent (e.g., magnesium turnings).
-
Use anhydrous HCl gas or a commercially available solution of HCl in an anhydrous solvent.
-
-
Pinner Reaction Conditions: For the synthesis of the imidate intermediate which then hydrolyzes to the ester, it is crucial to maintain anhydrous conditions to prevent the formation of the amide.
Q3: My product is a racemic mixture, but I need a single enantiomer. What are my options?
The classical Strecker synthesis is not stereoselective and produces a racemic mixture of the α-amino acid or its derivatives.[1][2][7]
A3.1: Chiral Resolution
This involves separating the enantiomers of the final product or a suitable intermediate.
-
Diastereomeric Salt Formation: React the racemic product with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.[7]
-
Enzymatic Resolution: Utilize enzymes, such as lipases or proteases, that can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[8]
A3.2: Asymmetric Strecker Synthesis
This approach introduces chirality during the synthesis itself.
-
Chiral Auxiliaries: Replace ammonia with a chiral amine, such as (S)-α-phenylethylamine.[7] This forms diastereomeric α-aminonitriles that can be separated before being converted to the final product.
-
Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer of the α-aminonitrile.
Q4: I am having difficulty with the final purification and isolation of the hydrochloride salt. What is the best procedure?
The hydrochloride salt of Methyl 2-amino-2-(4-methoxyphenyl)acetate can sometimes be challenging to crystallize.
A4.1: Recommended Crystallization Protocol
-
Solvent Selection: A common and effective method is to precipitate the hydrochloride salt from a solution of the free base in a non-polar solvent by the addition of HCl.
-
Dissolve the crude free base in a minimal amount of a dry, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., diethyl ether or isopropanol) with stirring.
-
-
Inducing Crystallization:
-
If the product does not precipitate immediately, try cooling the solution in an ice bath.
-
Scratching the inside of the flask with a glass rod can also help to induce crystallization.
-
Seeding with a small crystal of the pure product, if available, is a highly effective method.
-
-
Isolation and Drying:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of the cold, non-polar solvent to remove any soluble impurities.
-
Dry the product under vacuum to remove residual solvent.
-
A4.2: Troubleshooting Crystallization
| Problem | Potential Cause | Solution |
| Oily Product Forms | Product is "oiling out" instead of crystallizing. | - Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent system. |
| No Precipitation | Product is too soluble in the chosen solvent. | - Concentrate the solution carefully. - Add a co-solvent in which the product is less soluble (an "anti-solvent"). |
| Poor Crystal Quality | Crystals are very fine or clumped together. | - Allow the crystallization to proceed more slowly at a slightly higher temperature. |
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is recommended.
A5.1: Reaction Monitoring
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and the formation of byproducts.
A5.2: Final Product Purity Assessment
-
HPLC: The primary method for determining the purity of the final product and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups present in the molecule.
III. Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Reagents | Use high-purity starting materials. | Impurities in starting materials can lead to side reactions and purification difficulties. |
| Solvents | Use anhydrous solvents, especially for the esterification step. | Prevents the formation of amide and carboxylic acid byproducts. |
| Temperature | Maintain optimal temperature for each step. | Balances reaction rate with the minimization of side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and other unwanted side reactions. |
| pH Control | Maintain appropriate pH, especially during workup. | Ensures the product is in the desired form (free base or salt) for extraction and purification. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
IV. References
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Strecker amino acid synthesis. --INVALID-LINK--
-
Pellissier, H. (2011). Asymmetric Strecker Synthesis. Tetrahedron, 67(21), 3769-3803. (Note: A representative review article on the topic, a specific URL may vary, but the journal and author information is key for locating it).
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828. --INVALID-LINK--
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. --INVALID-LINK--
-
Leah4Sci. (n.d.). Strecker Synthesis of Amino Acids. --INVALID-LINK--
-
News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. --INVALID-LINK--
-
PubChem. (n.d.). This compound. (This is a general reference to a compound database where multiple sources and properties can be found). --INVALID-LINK--
-
Frings, M., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 1053-1141. --INVALID-LINK--
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, validated protocols, and a comprehensive understanding of the reaction's intricacies.
Section 1: Frequently Asked Questions (FAQs) - General Concerns
FAQ 1: What are the most common synthetic routes for this compound, and what are their respective pros and cons?
The most prevalent and industrially relevant method for synthesizing α-amino acids and their esters is the Strecker synthesis .[1][2][3] This multicomponent reaction offers a convergent and atom-economical pathway.
-
Classical Strecker Synthesis: This involves a three-component reaction between p-anisaldehyde, a cyanide source (e.g., NaCN, KCN), and an ammonia source (e.g., NH₄Cl, NH₃).[2][4] The resulting α-aminonitrile is then hydrolyzed and esterified to yield the final product.
-
Pros: Utilizes readily available and inexpensive starting materials. It is a well-established and robust reaction.
-
Cons: The classical route often requires harsh hydrolysis conditions (strong acid or base), which can lead to side products and decomposition. Handling large quantities of cyanide salts also poses significant safety risks. The final product is a racemic mixture.[2][3]
-
-
Modern Variations & Asymmetric Approaches: To overcome the limitations of the classical method, several variations exist. Asymmetric Strecker reactions use chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids, which is crucial for pharmaceutical applications.[2][5] One-pot procedures that combine the aminonitrile formation, hydrolysis, and esterification steps are also common to improve efficiency.[6][7][8]
FAQ 2: I am getting a very low overall yield. What are the most critical stages to investigate first?
Low overall yield is a common issue that can typically be traced back to one of three critical stages. A systematic approach is essential for diagnosis.
-
α-Aminonitrile Formation: This initial step is often the primary source of yield loss. Incomplete conversion, side reactions of the starting aldehyde, or instability of the aminonitrile intermediate are common culprits. Check for aldehyde purity and ensure precise temperature control.
-
Nitrile Hydrolysis: The hydrolysis of the α-aminonitrile to the corresponding amino acid can be challenging. The nitrile group is relatively stable, and forcing conditions can degrade the product. For sterically hindered nitriles, this step can be particularly sluggish.[9]
-
Product Isolation/Crystallization: The final hydrochloride salt can sometimes be difficult to crystallize, especially if impurities are present. "Oiling out" or formation of a persistent supersaturated solution can lead to significant mechanical losses during isolation.
The workflow below provides a logical path for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yield.
FAQ 3: My final product is impure. What are the likely side products and how can I minimize them?
Impurity profiles often point directly to specific issues within the reaction sequence.
-
Unreacted p-Anisaldehyde: Indicates incomplete conversion in the first step. Increase reaction time or optimize stoichiometry.
-
p-Anisic Acid: This results from the Cannizzaro reaction of the aldehyde, especially under basic conditions, or from over-zealous hydrolysis of the nitrile and subsequent degradation. Ensure the initial reaction pH is not excessively high and maintain strict temperature control (0-10 °C).
-
Amide Intermediate (2-amino-2-(4-methoxyphenyl)acetamide): This forms from the partial hydrolysis of the nitrile.[10] To minimize this, ensure sufficient acid catalyst and reflux time during the final hydrolysis/esterification step.
-
Polymeric/Tarry Materials: Often a result of aldehyde self-condensation or decomposition at elevated temperatures, particularly during the final esterification if strong, uncontrolled acid catalysis is used. Slow, controlled addition of reagents and maintaining recommended temperatures are crucial.
Section 2: Troubleshooting Guide - Step-by-Step Issues
Stage 1: α-Aminonitrile Formation (Strecker Synthesis)
Question 1.1: My reaction mixture is turning dark brown/black during the initial addition of reagents. What's happening, and how can I prevent it?
This is a classic sign of aldehyde degradation. The primary causes are:
-
Cause: The Cannizzaro reaction , a disproportionation of the aldehyde into an alcohol and a carboxylic acid, is a major side reaction for aldehydes lacking an α-hydrogen, like p-anisaldehyde. This reaction is base-catalyzed and exothermic.
-
Cause: Aldehyde self-condensation or polymerization can also occur, especially if the aldehyde is old or impure.
-
Solution:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of cyanide and ammonia sources. This significantly slows the rate of the Cannizzaro reaction.
-
Purity of Aldehyde: Use freshly distilled or high-purity p-anisaldehyde. Old bottles can contain acidic impurities (from air oxidation) that can catalyze side reactions.
-
Controlled Addition: Add the cyanide solution slowly to the mixture of the aldehyde and ammonium salt. This maintains a low instantaneous concentration of the base (cyanide is basic), minimizing side reactions.
-
Question 1.2: The yield of the intermediate α-aminonitrile is low. How can I optimize the stoichiometry and reaction time?
The formation of the α-aminonitrile is an equilibrium process.[11] Pushing the equilibrium towards the product is key.
-
Mechanism Insight: The reaction proceeds via the formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile.[1][2]
-
Optimization:
-
Stoichiometry: A slight excess of both the cyanide and ammonia source is often beneficial. This ensures the aldehyde is fully converted. See the table below for typical effects.
-
Reaction Time: These reactions are often complete within 2-4 hours at low temperatures, followed by a period of stirring at room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) to determine the optimal time and avoid decomposition on prolonged stirring.
-
| p-Anisaldehyde | NaCN | NH₄Cl | Typical Yield of Aminonitrile | Comments |
| 1.0 eq | 1.0 eq | 1.0 eq | 70-75% | Sub-optimal; unreacted aldehyde likely. |
| 1.0 eq | 1.1 eq | 1.2 eq | 90-95% | Recommended. Pushes equilibrium to completion. |
| 1.0 eq | 1.5 eq | 1.5 eq | ~90% | No significant improvement over 1.1 eq; increases waste and cost. |
| Table 1: Effect of Reactant Stoichiometry on α-Aminonitrile Yield. |
Stage 2: Hydrolysis and Esterification
Question 2.1: I am struggling with the hydrolysis of the aminonitrile. Should I use acidic or basic conditions?
For the synthesis of an amino ester hydrochloride, acidic hydrolysis and esterification is the overwhelmingly preferred method as it can often be accomplished in a single, efficient step.
-
Acidic Route (Recommended): The α-aminonitrile can be directly converted to the methyl ester hydrochloride by heating it in methanol saturated with dry HCl gas, or by using a reagent like thionyl chloride (SOCl₂) in methanol.[12] This method is advantageous because:
-
The amino group is protonated and protected as the ammonium salt, preventing side reactions.
-
The HCl acts as a powerful catalyst for both the nitrile hydrolysis (via a Pinner reaction-type intermediate) and the subsequent esterification of the resulting carboxylic acid.[13]
-
The final product precipitates directly from the reaction mixture as the desired hydrochloride salt.
-
-
Basic Route: Hydrolysis with a base like NaOH would yield the sodium salt of the amino acid. This would require a separate acidification step to protonate the amino acid, followed by a separate esterification step. This multi-step process is less efficient and provides more opportunities for yield loss.
Question 2.2: During the esterification with methanol and HCl, my yield is poor, and I observe significant tar formation. What is the cause?
This is typically caused by either water contamination or overly aggressive reaction conditions.
-
Cause - Water: The presence of significant water will favor the hydrolysis of the nitrile to the carboxylic acid, which may be difficult to esterify under these conditions and can contribute to side reactions. It also interferes with the Pinner-type mechanism.
-
Cause - Temperature/HCl Concentration: Using concentrated sulfuric acid or adding HCl gas too quickly can lead to a rapid exotherm, causing decomposition and polymerization (tarring).
-
Solution:
-
Anhydrous Conditions: Use dry methanol and ensure the α-aminonitrile intermediate is reasonably dry.
-
Controlled HCl Introduction: The most reliable method is to use thionyl chloride (SOCl₂). Add SOCl₂ dropwise to ice-cold methanol to generate anhydrous HCl in situ. This provides a controlled and anhydrous source of the acid catalyst. SOCl₂ + CH₃OH → CH₃SO₂Cl + HCl
-
Temperature Profile: Add the aminonitrile to the cold methanolic HCl solution, then allow it to warm to room temperature before gently refluxing. This ensures a smooth, controlled reaction.
-
Section 3: Optimized Protocol and Workflow
Protocol 1: Optimized One-Pot Synthesis
This protocol combines the best practices discussed above into a reliable, high-yielding procedure.
Step 1: α-Aminonitrile Formation
-
To a flask equipped with a mechanical stirrer and a thermometer, add p-anisaldehyde (1.0 eq) and methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.1 eq) in a minimal amount of cold water.
-
Slowly add the aqueous cyanide/ammonium chloride solution to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting slurry at 0-5 °C for 2 hours, then at room temperature for an additional 2 hours. The α-aminonitrile will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis and Esterification
-
In a separate flask, add anhydrous methanol and cool to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the cold methanol with vigorous stirring. Caution: This is an exothermic reaction and releases HCl gas. Perform in a well-ventilated fume hood.
-
Once the addition is complete, add the dry α-aminonitrile from Step 1 to this cold methanolic HCl solution in portions.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C. The product, this compound, will crystallize.
-
Filter the crystalline solid, wash with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities, and dry under vacuum.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. What amino acid is formed when the aldehyde used in the Strecker ... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 13. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
Purification techniques for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride from reaction impurities
Welcome to the technical support center for the purification of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. We will explore the causality behind experimental choices and provide self-validating protocols to ensure you achieve the desired purity for your downstream applications.
Understanding the Challenge: Common Impurities
The purity of this compound is critical for its use in pharmaceutical synthesis. Impurities can arise from various sources during the synthesis, which typically involves the esterification of 4-methoxyphenylglycine.[1] Understanding the potential impurities is the first step toward selecting an effective purification strategy.[2]
| Impurity Type | Potential Source | Impact on Downstream Processes |
| Unreacted Starting Material | Incomplete esterification reaction. | Can interfere with subsequent reactions, leading to by-product formation and lower yields.[2] |
| Diketopiperazines/Polypeptides | Self-condensation of the amino acid ester, especially in its free base form.[3] | Introduces significant, often difficult-to-remove, related substance impurities. |
| Free Amine | Incomplete conversion to the hydrochloride salt or exposure to basic conditions. | Affects stability, solubility, and reactivity. |
| Enantiomeric Impurity | If the synthesis is not stereospecific or if racemization occurs. | Critical for pharmaceutical applications where only one enantiomer is active or safe.[4] |
| Residual Solvents | Trapped solvents from the reaction or workup. | Must be controlled to meet ICH guidelines for pharmaceutical intermediates.[2] |
Decision Workflow for Purification Strategy
Choosing the right purification technique depends on the nature and quantity of the impurities present. This workflow provides a logical path for selecting the most appropriate method.
Caption: A decision tree for selecting the optimal purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like amine hydrochlorides.[5] The principle relies on the differential solubility of the desired compound and impurities in a solvent at varying temperatures.[6]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this polar salt, alcohols or alcohol/ether mixtures are excellent starting points.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: Step-by-step workflow for a typical recrystallization experiment.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.[9] | Re-heat the solution to dissolve the oil, add slightly more solvent to prevent premature precipitation, and ensure slow cooling.[9] Consider a different solvent system with a lower boiling point. |
| No Crystals Form | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Try scratching the flask or adding a seed crystal.[9] If that fails, reduce the solvent volume by gentle heating or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Crystallization is Too Fast | The solution is too concentrated; cooling is too rapid.[9] | Rapid crystal formation can trap impurities.[9] Re-heat to redissolve, add a small amount of additional solvent, and ensure the flask is well-insulated to promote slow cooling. |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility even at low temperatures.[9] | Concentrate the mother liquor (the filtrate) and cool again to obtain a second crop of crystals.[9] Ensure the initial amount of solvent used was the minimum required for dissolution at high temperature. |
Troubleshooting Guide 2: Acid-Base Extraction
This technique is highly effective for separating the basic amino acid ester from neutral or acidic impurities. The process involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, allowing for the removal of water-soluble impurities.[10][11]
Principle of Acid-Base Extraction
Caption: The principle of purifying an amine hydrochloride via acid-base extraction.
FAQs for Acid-Base Extraction
Q: Why is it important to keep the pH between 7-8 during the base addition? A: A moderately basic pH is sufficient to deprotonate the amine hydrochloride to its free base, making it soluble in an organic solvent.[3] Using a strong base (high pH) significantly increases the risk of hydrolyzing the methyl ester functional group, which would lead to the formation of the parent amino acid as an impurity.[3]
Q: My free amine is not extracting well into the organic layer. What can I do? A: This may be due to insufficient basification or the choice of organic solvent. Ensure the aqueous layer's pH is confirmed to be in the 7-8 range. If the issue persists, try a more polar, water-immiscible organic solvent like Dichloromethane (DCM). Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single large-volume extraction.[11]
Q: After adding HCl to the organic solution, my product precipitates as an oil, not a solid. How do I fix this? A: This is analogous to "oiling out" in recrystallization. The concentration of your free amine in the organic solvent may be too high. Dilute the solution with more of the same organic solvent before adding the HCl solution. Alternatively, adding the HCl solution at a lower temperature can sometimes promote solid precipitation over oiling.
Troubleshooting Guide 3: Flash Chromatography
When recrystallization or extraction fails to provide the desired purity, particularly with multiple or very polar impurities, flash chromatography is a powerful alternative.[12] Given the polar nature of the hydrochloride salt, specialized techniques may be required.
FAQs for Chromatographic Purification
Q: My compound is a salt. Can I run it on standard silica gel? A: It is challenging but possible. The high polarity of the salt can lead to very strong binding on silica gel, resulting in poor recovery.[13] A better approach is often to use a modified stationary phase like an amine-bonded or diol-bonded silica.[14] Another strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a reversed-phase type solvent system (e.g., acetonitrile/water gradient).[14][15]
Q: What mobile phase should I start with for silica gel chromatography? A: For a polar compound like this, you will need a highly polar mobile phase. A common choice is a gradient of methanol in dichloromethane (DCM).[16] To improve peak shape and reduce tailing caused by the basic amine interacting with acidic silica, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.
Q: My compound appears to be decomposing on the column. What should I do? A: Silica gel can be acidic and may cause degradation of sensitive compounds.[17] First, confirm stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[17] If it is unstable, you can try deactivating the silica by pre-treating the column with a solvent mixture containing a small percentage of triethylamine. Alternatively, switching to a less acidic stationary phase like alumina or a bonded phase is recommended.[17]
Q: I am trying to separate enantiomers. Will flash chromatography work? A: Standard flash chromatography will not separate enantiomers. For chiral resolution, you must use a Chiral Stationary Phase (CSP).[18] This is typically done using High-Performance Liquid Chromatography (HPLC) rather than flash chromatography.[18] Macrocyclic glycopeptide-based CSPs are often effective for separating underivatized amino acids and their derivatives.[18][19] An alternative, classical method is to form diastereomeric salts with a chiral resolving agent (like tartaric acid), separate these diastereomers by standard crystallization, and then liberate the desired enantiomer.[4]
References
- 1. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. data.epo.org [data.epo.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. zuiveringstechnieken.nl [zuiveringstechnieken.nl]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 13. labex.hu [labex.hu]
- 14. teledynelabs.com [teledynelabs.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Welcome to the technical support center for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.
Introduction to Stability Concerns
This compound, an important building block in pharmaceutical synthesis, is susceptible to various degradation pathways that can impact its purity, potency, and safety. Understanding these pathways is critical for developing stable formulations and ensuring accurate analytical results. The primary degradation routes for this α-amino acid ester include hydrolysis, oxidation, photodecomposition, and thermal degradation. This guide will walk you through identifying and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Degradation
Question 1: I am observing a decrease in the purity of my compound in aqueous solutions over time, accompanied by the appearance of a new peak in my HPLC chromatogram. What is the likely cause?
Answer: This is a classic sign of hydrolytic degradation. The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions. The primary degradation product is the corresponding carboxylic acid, 2-amino-2-(4-methoxyphenyl)acetic acid, and methanol.
-
Causality: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is catalyzed by either H+ (acid) or OH- (base). Base-catalyzed hydrolysis is typically faster and irreversible.[1][2]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a stable range, ideally between 4 and 6, where the rate of hydrolysis for many amino acid esters is minimized. Use appropriate buffer systems to control the pH.
-
Solvent Selection: If your experiment allows, use non-aqueous or aprotic solvents to minimize the presence of water. If an aqueous medium is necessary, use freshly prepared solutions and minimize storage time.
-
Temperature Management: Hydrolysis rates are temperature-dependent. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation process. Avoid elevated temperatures during sample preparation and analysis.
Experimental Protocol: Monitoring Hydrolytic Degradation by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare separate buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 10).
-
Spike the buffered solutions with the stock solution to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Store the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Analyze the aliquots using a stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradant.
-
dot
Caption: Workflow for monitoring hydrolytic degradation.
Section 2: Oxidative Degradation
Question 2: My sample has developed a slight yellow discoloration after storage, and I'm seeing multiple small impurity peaks in my chromatogram. Could this be oxidation?
Answer: Yes, discoloration and the appearance of multiple minor peaks are often indicative of oxidative degradation. The aromatic ring and the amino group in this compound are susceptible to oxidation. The methoxy group on the phenyl ring is an electron-donating group, which can activate the ring towards oxidative processes.
-
Causality: Oxidation can be initiated by atmospheric oxygen, peroxides present in solvents (like THF or ethers), or metal ion catalysts. The reaction can lead to the formation of various byproducts, including quinones and N-oxides.[3]
Troubleshooting Steps:
-
Inert Atmosphere: When handling and storing the compound, especially in solution, use an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially if they have been stored for an extended period.
-
Antioxidants: If compatible with your application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation:
-
Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide in water.
-
-
Reaction:
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
-
Analysis:
-
Analyze the sample by HPLC or LC-MS to identify and quantify the degradation products. This allows for the development of an analytical method that can separate the parent compound from its oxidative degradants.
-
Section 3: Photodegradation
Question 3: I am working with the compound in a well-lit laboratory and have noticed a gradual loss of potency in my standards. Is the compound light-sensitive?
Answer: It is highly probable that your compound is undergoing photodegradation. Aromatic amino acids and their derivatives are known to be susceptible to degradation upon exposure to UV and visible light.[4][5] The aromatic chromophore in this compound can absorb light energy, leading to photochemical reactions.
-
Causality: Upon absorption of photons, the molecule is promoted to an excited electronic state. This excited state can then undergo various reactions, including bond cleavage, oxidation, or reaction with other molecules, leading to a variety of degradation products.[4][5]
Troubleshooting Steps:
-
Light Protection: Always store the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light.
-
Controlled Lighting: Conduct experimental work under low-light conditions or use light sources that do not emit in the UV range.
-
Photostability Testing: Perform a formal photostability study as per ICH Q1B guidelines to understand the compound's light sensitivity and the nature of the photodegradants.[6]
Experimental Protocol: Photostability Assessment (ICH Q1B)
-
Sample Preparation:
-
Place a thin layer of the solid compound in a transparent container.
-
Prepare a solution of the compound in a suitable solvent.
-
-
Exposure:
-
Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).
-
Maintain a control sample protected from light.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak area.
-
dot
Caption: Potential degradation pathways for the compound.
Section 4: Thermal Degradation
Question 4: When analyzing my compound by Gas Chromatography (GC), I am getting poor peak shape and multiple peaks, even for a pure standard. What could be the issue?
Answer: This is likely due to thermal degradation in the hot GC inlet. Amino acid esters can be thermally labile and may undergo degradation at the high temperatures typically used in GC analysis.[7][8]
-
Causality: At elevated temperatures, the compound can undergo decarboxylation (loss of CO2) or deamination (loss of the amino group).[7] The ester group can also be involved in other thermal rearrangements.
Troubleshooting Steps:
-
Use a Milder Analytical Technique: High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing thermally labile compounds like amino acid esters, as it is performed at or near ambient temperature.
-
Derivatization for GC: If GC analysis is necessary, consider derivatizing the compound to increase its thermal stability and volatility. Common derivatization reagents for amino acids include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
-
Optimize GC Conditions: If direct GC analysis is attempted, use the lowest possible inlet and column temperatures that still allow for adequate chromatography. Use a fast oven ramp rate to minimize the time the analyte spends at high temperatures.
Summary of Stability and Recommended Handling
| Stress Condition | Potential Degradation Pathway | Key Degradation Products | Recommended Mitigation |
| Aqueous Solutions | Hydrolysis | 2-amino-2-(4-methoxyphenyl)acetic acid, Methanol | Control pH (4-6), use non-aqueous solvents, store at low temperatures. |
| Air/Oxygen Exposure | Oxidation | N-oxides, Quinone-type structures | Store under inert gas, use peroxide-free solvents, consider antioxidants. |
| Light Exposure | Photodecomposition | Complex mixture of photoproducts | Store in amber vials or protect from light, work in low-light conditions. |
| High Temperature | Thermal Degradation | Deamination and decarboxylation products | Use HPLC for analysis, if GC is used, derivatize the sample or optimize for low temperatures. |
This technical support guide is intended to provide a foundational understanding of the stability challenges associated with this compound and practical solutions to overcome them. For further in-depth investigation, consulting the referenced literature is highly recommended.
References
- 1. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. biorxiv.org [biorxiv.org]
Resolving solubility issues of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride in organic solvents
Welcome to the technical support guide for resolving solubility challenges with Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter difficulties dissolving this compound in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions and troubleshoot effectively.
Understanding the Core Challenge: The Salt Factor
This compound is an amino acid ester salt. The primary obstacle to its solubility in many organic solvents is the hydrochloride salt of the primary amine. This ionic group imparts a high degree of polarity to the molecule, making it readily soluble in polar solvents like water or methanol, but poorly soluble in less polar media commonly used in organic synthesis (e.g., Dichloromethane, Ethyl Acetate, Toluene).[1]
The fundamental principle governing solubility is "like dissolves like".[2] The ionic, polar nature of the hydrochloride salt is mismatched with the non-polar or moderately polar character of many organic solvents, leading to low solubility.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Dichloromethane (DCM)?
A: Dichloromethane is a solvent of moderate polarity. While the organic backbone of your molecule has some affinity for DCM, the highly polar, ionic amine hydrochloride group does not. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak interactions with DCM molecules, resulting in poor solubility.[3]
Q2: I see some solubility in Methanol, but not in Tetrahydrofuran (THF). Why the difference?
A: Methanol is a polar, protic solvent capable of hydrogen bonding, which allows it to effectively solvate both the chloride ion and the ammonium cation of your salt. THF, while polar, is aprotic and a weaker hydrogen bond acceptor. It cannot stabilize the ionic components as effectively as methanol, leading to lower solubility.
Q3: Can I simply heat the mixture to force it to dissolve?
A: Increasing the temperature often increases solubility for most solid solutes by providing the energy needed to overcome the crystal lattice forces.[2][4] However, this may not be sufficient for highly insoluble systems and can pose a risk of compound degradation, especially for extended periods at high temperatures. It should be used with caution and the thermal stability of your compound should be considered.
Q4: Will grinding the solid into a finer powder help?
A: Yes, reducing the particle size (micronization) increases the surface area available for interaction with the solvent.[5][6] This will significantly increase the rate of dissolution, but it will not change the intrinsic maximum solubility of the compound at a given temperature.[6] It is a helpful first step but may not solve the underlying incompatibility.
Systematic Troubleshooting Guide
This guide provides a logical workflow for addressing solubility issues, from simple physical methods to more robust chemical modifications.
Figure 1. Troubleshooting workflow for solubility issues.
Step 1: Solvent Selection and Physical Methods
Before attempting chemical modifications, ensure you have optimized physical conditions.
A. Solvent Selection: The choice of solvent is critical. The following table provides a general guide.
| Solvent Name | Polarity Type | Expected Solubility of HCl Salt | Rationale |
| Water | Polar Protic | High | Excellent solvation of ions. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Good H-bonding and polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity effectively solvates cations. |
| Dichloromethane (DCM) | Moderately Polar | Very Low | Insufficient polarity to dissolve the salt form. |
| Tetrahydrofuran (THF) | Moderately Polar | Very Low | Aprotic nature limits ion solvation. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Insoluble | Ester group offers some polarity, but not enough. |
| Toluene | Nonpolar | Insoluble | Mismatch in polarity is too great.[3] |
| Hexanes | Nonpolar | Insoluble | Mismatch in polarity is too great.[3] |
| Table 1. General solubility guide for this compound. |
B. Protocol: Enhancing Dissolution with Physical Methods
-
Particle Size Reduction: If the material is crystalline, gently grind it in a mortar and pestle to increase surface area.[5]
-
Agitation: Ensure vigorous stirring. For stubborn suspensions, place the flask in an ultrasonic bath for 5-15 minute intervals. Sonication can help break up agglomerates and accelerate dissolution.
-
Heating: Gently warm the mixture (e.g., to 40-50°C). Always monitor to ensure no degradation occurs (e.g., color change). Do not heat indefinitely if the compound remains insoluble.
Step 2: Chemical Modification for Enhanced Solubility
If physical methods fail, the most effective strategy is to modify the molecule in situ to reduce its polarity. The primary method is the conversion of the hydrochloride salt to its corresponding free amine.
Figure 2. Chemical conversion from polar salt to soluble free amine.
A. Co-Solvency
For moderately difficult cases, adding a small amount of a highly polar solvent can disrupt the crystal lattice enough to allow the bulk solvent to solvate the molecule.
-
Principle: A polar co-solvent (e.g., 1-10% v/v of methanol or ethanol) is added to the primary, less polar solvent (e.g., DCM or THF). This creates a solvent mixture with an intermediate polarity that can be sufficient for dissolution.[7][8]
-
Protocol:
-
Suspend the hydrochloride salt in the primary organic solvent (e.g., 10 mL of DCM).
-
While stirring vigorously, add methanol dropwise.
-
Observe for dissolution. Often, only a small amount (0.1-0.5 mL) is needed to achieve a clear solution.
-
Trustworthiness Check: Be aware that the co-solvent may affect your subsequent reaction. Check for compatibility with your reagents.
-
B. In Situ Neutralization (Free-Basing)
This is the most robust and widely applicable method for dissolving amine hydrochloride salts in organic solvents for subsequent reactions.[9][10][11]
-
Principle: A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is added to the suspension. The base deprotonates the ammonium cation, yielding the neutral (free amine) form of the compound, which is much less polar and readily soluble in solvents like DCM, THF, and Ethyl Acetate. The byproduct is the hydrochloride salt of the added base (e.g., triethylammonium chloride), which often precipitates and can be removed by filtration if necessary.
-
Protocol: Standard In Situ Neutralization
-
Setup: To a flask containing this compound, add the desired organic solvent (e.g., Dichloromethane). Stir to create a suspension.
-
Base Addition: Add 1.1 to 1.5 molar equivalents of triethylamine dropwise to the stirring suspension at room temperature.
-
Observation: Stir for 15-30 minutes. You should observe one of two outcomes:
-
The initial solid dissolves completely to give a clear solution (if the resulting triethylammonium chloride is soluble in your solvent system).
-
The initial solid is replaced by a new, often finer, white precipitate (triethylammonium chloride), leaving your desired compound dissolved in the solution.
-
-
Confirmation (Self-Validation):
-
Visual: The disappearance of the starting material is a strong indicator.
-
Filtration (if applicable): If a precipitate forms, filter the mixture through a short plug of celite or a filter paper. The filtrate contains your dissolved free amine, ready for the next step.
-
-
Reaction Compatibility: The free amine is now available for reaction (e.g., acylation, alkylation). Note that the triethylammonium chloride byproduct is present and may need to be removed before certain downstream processes.
-
Summary of Techniques
| Method | Principle | Best For | Potential Issues |
| Heating/Agitation | Increases kinetic energy and surface area interaction. | Marginally soluble systems. | Compound degradation; does not change max solubility.[4][5] |
| Co-Solvency | Modifies the polarity of the bulk solvent. | Systems requiring a slight polarity increase. | Co-solvent may interfere with subsequent reactions.[8] |
| In Situ Neutralization | Chemical conversion to the more soluble free amine. | Most cases of insolubility in non-protic organic solvents. | Added base and salt byproduct may affect downstream steps. |
| Table 2. Comparison of solubility enhancement techniques. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Synthesis of p-Methoxyphenylglycine Methyl Ester Hydrochloride
Welcome to the technical support center for the synthesis of p-methoxyphenylglycine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of non-natural amino acids and their derivatives.[1][2] As a key building block in medicinal chemistry, the successful synthesis of this compound is critical.[3] This document provides in-depth, field-proven insights into common challenges, presented in a troubleshooting-focused question-and-answer format.
Section 1: Challenges in the α-Aminonitrile Synthesis (Strecker Reaction)
The initial step in many synthetic routes to p-methoxyphenylglycine is the Strecker reaction, which involves the three-component condensation of p-anisaldehyde, an amine source (e.g., ammonia/ammonium chloride), and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(4-methoxyphenyl)acetonitrile.[4][5]
Q1: My yield of the α-aminonitrile intermediate is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Strecker synthesis of this specific aminonitrile are a frequent issue and can typically be traced to one of several factors:
-
Cause 1: Aldol-Type Self-Condensation: Aromatic aldehydes like p-anisaldehyde, while generally good substrates for the Strecker reaction, can undergo self-condensation reactions, especially under basic conditions, leading to the formation of polymeric byproducts.[5]
-
Expert Insight: The key is to control the formation of the intermediate imine. The reaction should be performed at a controlled temperature, often starting at 0-5 °C, to disfavor the self-condensation pathway. The pH must be carefully managed; a slightly acidic to neutral pH (around 6-7) is often optimal for imine formation without promoting excessive side reactions.
-
Cause 2: Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the crucial C-C bond-forming step. If the imine is not sufficiently electrophilic or if the cyanide concentration is too low, the reaction will be slow and incomplete.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure the p-anisaldehyde is pure and free from the corresponding carboxylic acid (p-anisic acid), which can neutralize the amine and interfere with imine formation.
-
Order of Addition: A common successful protocol involves pre-forming the imine by stirring the p-anisaldehyde and ammonium chloride in a suitable solvent (e.g., aqueous methanol) before the dropwise addition of the cyanide solution. This minimizes the aldehyde's exposure to basic cyanide.
-
Cyanide Source: While sodium or potassium cyanide is traditional, using trimethylsilyl cyanide (TMSCN) can sometimes offer milder conditions and improved yields, though it is more expensive.[4]
-
-
Cause 3: Work-up Issues: The α-aminonitrile product can be susceptible to hydrolysis back to the imine or aldehyde during aqueous work-up, especially if the pH is not controlled.
-
Preventative Measure: During extraction, use a saturated solution of sodium bicarbonate or a phosphate buffer to maintain a neutral to slightly basic pH. Avoid strong acids or bases during the initial work-up.
Workflow for Optimizing Strecker Synthesis
Caption: Optimized workflow for the Strecker synthesis of the α-aminonitrile intermediate.
Section 2: Issues During Nitrile Hydrolysis
The conversion of the α-aminonitrile to p-methoxyphenylglycine requires hydrolysis. This step is critically dependent on pH and temperature, as the reaction can be stopped at the intermediate amide stage or driven to the desired carboxylic acid.[6][7]
Q1: My hydrolyzed product is contaminated with the amide intermediate (2-amino-2-(4-methoxyphenyl)acetamide). How do I drive the reaction to completion?
A1: Incomplete hydrolysis is a classic challenge. The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions.[7][8]
-
Cause: Insufficiently harsh conditions (e.g., reaction time too short, temperature too low, or acid/base concentration too weak) will cause the reaction to stall at the more stable amide intermediate.
-
Expert Insight: Acid-catalyzed hydrolysis is generally more effective for driving the reaction to the carboxylic acid. Heating the α-aminonitrile under reflux with a strong acid like 6N hydrochloric acid or a mixture of acetic acid and concentrated HCl is a standard and effective method.[7]
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: If you have isolated the amide-contaminated product, you can resubject it to the hydrolysis conditions (e.g., reflux in 6N HCl) for an extended period (12-24 hours).
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the amide. The amino acid product will have a much lower Rf value on silica gel compared to the amide. A ninhydrin stain will visualize both spots.
-
Avoid Alkaline Hydrolysis for Isolation: While alkaline hydrolysis (e.g., with NaOH) also works, it yields the sodium salt of the carboxylic acid.[7] This requires a subsequent, careful acidification step to precipitate the zwitterionic amino acid, which can complicate purification. For direct isolation of the amino acid, acid hydrolysis is often more straightforward.
-
Section 3: Problems in Esterification & Hydrochloride Salt Formation
The final step involves the esterification of p-methoxyphenylglycine to its methyl ester, which is then isolated as the stable hydrochloride salt. The most common method utilizes methanol with thionyl chloride (SOCl₂), though other reagents can be used.[9][10][11]
Q1: The esterification reaction using thionyl chloride in methanol is highly exothermic and gives a dark-colored, impure product. How can I improve this?
A1: This is a very common issue related to the high reactivity of thionyl chloride. The reaction involves the in-situ formation of HCl gas and methyl sulfite intermediates. Uncontrolled addition leads to a rapid exotherm, causing degradation and side reactions.
-
Cause: Thionyl chloride reacts violently with methanol. Adding the amino acid to a pre-mixed solution of SOCl₂/MeOH or adding the SOCl₂ too quickly results in a dangerous and uncontrolled exotherm.[12]
-
Expert Insight & Protocol: The key is reverse addition at low temperature.
-
Suspend the p-methoxyphenylglycine in cold methanol (e.g., -5 to 0 °C) in the reaction flask.
-
Slowly add the thionyl chloride dropwise to this suspension with vigorous stirring. This ensures that the SOCl₂ reacts as it is added, allowing the reaction heat to be dissipated safely.[13]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then gently reflux until the starting material is consumed (monitored by TLC). This procedure results in a much cleaner reaction and a higher-purity product.[14]
-
Q2: My final product, p-methoxyphenylglycine methyl ester hydrochloride, fails to crystallize and remains a persistent oil. What are the troubleshooting steps?
A2: Oiling out is often due to impurities or residual solvent. Pure amino acid ester hydrochlorides are typically crystalline solids.[15]
-
Cause 1: Impurities: The most common impurities are residual starting amino acid, the intermediate amide from incomplete hydrolysis, or byproducts from the esterification. These act as crystal growth inhibitors.
-
Cause 2: Residual Solvent: Methanol or water can prevent crystallization. The product is often soluble in methanol, and water can make it hygroscopic.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry methanol for the esterification and protect the reaction from atmospheric moisture.
-
Solvent Removal: After the reaction, remove the methanol thoroughly on a rotary evaporator. To remove azeotropically bound solvent, add a non-polar solvent like toluene or dichloromethane and evaporate again; repeat this process 2-3 times.[13]
-
Induce Crystallization:
-
Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Vigorously scratch the inside of the flask with a glass rod to create nucleation sites.
-
Recrystallization: A common and effective method is to dissolve the crude product in a minimal amount of hot methanol and then slowly add cold diethyl ether until the solution becomes cloudy. Allow it to stand at a low temperature (4 °C or -20 °C) to crystallize.[16]
-
-
Troubleshooting Decision Tree for Crystallization Failure
Caption: Decision tree for troubleshooting the crystallization of the final product.
Section 4: FAQs - Synthesis & Handling
Q: What are the advantages of using TMSCl/Methanol for esterification over thionyl chloride?
A: The trimethylchlorosilane (TMSCl)/methanol system is an excellent alternative that offers several advantages.[10][17] The reaction is generally much milder, proceeds at room temperature, and avoids the handling of highly corrosive and toxic thionyl chloride. The workup is often simpler, involving only the evaporation of the solvent and excess reagent.[10] Yields are typically comparable or even higher than those from the SOCl₂ method.[18]
| Feature | SOCl₂ / Methanol Method | TMSCl / Methanol Method |
| Reagents | Thionyl chloride, Methanol | Trimethylchlorosilane, Methanol |
| Conditions | Requires cooling (-5 to 0°C) then reflux | Room temperature |
| Safety | Highly corrosive, toxic HCl/SO₂ gas byproduct | Milder, generates HCl in situ |
| Work-up | Evaporation, often requires trituration/recrystallization | Simple evaporation of volatiles |
| Yield | Good to excellent | Good to excellent |
| Reference | [11][13] | [10][17] |
| Table 1: Comparison of common esterification methods for amino acids. |
Q: The final hydrochloride salt is hygroscopic. What are the best practices for handling and storage?
A: Amino acid ester hydrochlorides can be hygroscopic. To ensure stability and accurate weighing for subsequent reactions, strict handling procedures are necessary.
-
Drying: Dry the final product thoroughly under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH).
-
Storage: Store the compound in a tightly sealed container inside a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.[19]
-
Handling: Weigh out the material quickly in a low-humidity environment. If possible, use a glove box for handling sensitive quantities.
Q: Why is the product isolated as a hydrochloride salt instead of the free ester?
A: The free base of an amino acid methyl ester is often an oil and is notoriously unstable. It is prone to self-condensation to form a diketopiperazine or polymerization, especially during storage.[15] The hydrochloride salt protonates the free amine, preventing these side reactions. This makes the salt significantly more stable, crystalline, and easier to handle and store, which is critical for a synthetic building block.[15][20]
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 11. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 15. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride by HPLC
The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Methyl 2-amino-2-(4-methoxyphenyl)acetate, a key building block in the synthesis of various pharmaceuticals, possesses a single chiral center, making the accurate determination of its enantiomeric purity a critical quality attribute.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. We will explore the underlying principles of chiral recognition, compare the performance of leading Chiral Stationary Phases (CSPs), and present a detailed, validated protocol to empower researchers and quality control analysts with a robust and reliable analytical solution.
The Foundation: Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a Chiral Stationary Phase (CSP).[1] The principle of chiral recognition relies on differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. A stable diastereomeric complex, and thus successful separation, typically requires at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, ionic interactions) between one enantiomer and the CSP, a concept often referred to as the three-point interaction model. The difference in the stability of these transient complexes leads to different retention times on the column, allowing for their separation and quantification.
Caption: Fig. 1: The Three-Point Interaction Model
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[1] For amino acid derivatives like Methyl 2-amino-2-(4-methoxyphenyl)acetate, two classes of CSPs have demonstrated broad applicability and success: polysaccharide-based and macrocyclic glycopeptide-based phases.
-
Polysaccharide-Based CSPs: These phases consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently bonded to a silica support.[2] Chiral recognition is primarily driven by hydrogen bonding, π-π interactions between the aromatic rings of the analyte and the carbamate groups, and inclusion into the chiral grooves of the polysaccharide structure.[3] Columns like Chiralpak® IA, IB (covalently bonded) or Chiralcel® OD-H (coated) are excellent candidates.[2][4] The covalently bonded versions offer the advantage of being compatible with a wider range of solvents.[5]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for separating underivatized amino acids and their derivatives.[6] Their complex structure offers a multitude of interaction sites, including ionic groups (carboxylates and amines), aromatic baskets, and hydroxyl groups.[7] This allows for multiple interaction modes, including ion-exchange, hydrogen bonding, and inclusion complexation, making them highly versatile, especially for polar and ionic compounds like the hydrochloride salt of our target analyte.[6][8]
Performance Comparison of Recommended CSPs
The following table summarizes expected performance characteristics for the chiral analysis of this compound on different CSPs. The data is illustrative, based on typical results for structurally similar compounds.
| CSP Type | Recommended Column | Typical Mobile Phase Mode | Expected Selectivity (α) | Expected Resolution (Rs) | Advantages & Considerations |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Reversed-Phase (RP) / Polar Ionic Mode (PIM) | 1.2 - 1.8 | > 2.0 | Excellent for polar, ionic compounds.[6] Direct analysis of the salt form is highly feasible. Often shows high selectivity. |
| Polysaccharide (Amylose) | Chiralpak® IA / Lux® Amylose-1 | Normal Phase (NP) / Polar Organic | 1.4 - 2.5 | > 2.5 | High success rate for amino acid esters.[2] May require neutralization of the HCl salt for optimal peak shape in NP. |
| Polysaccharide (Cellulose) | Chiralpak® IB / Lux® Cellulose-1 | Normal Phase (NP) / Polar Organic | 1.3 - 2.0 | > 2.0 | Broad selectivity. Coated versions may have solvent restrictions. Covalently bonded versions are more robust.[4] |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+)™ | Polar Organic | > 1.5 | > 2.0 | Specifically designed for amphoteric molecules like free amino acids.[9] Excellent for resolving underivatized amino acids. |
Systematic Method Development Workflow
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[1] A systematic screening and optimization strategy is highly recommended to achieve a robust separation in a timely manner. The non-predictive nature of chiral chromatography often necessitates screening multiple CSPs and mobile phases.[10]
Caption: Fig. 2: Systematic Workflow for Chiral HPLC Method Development
Recommended Experimental Protocol
Based on the analysis of structurally similar compounds, a method utilizing a teicoplanin-based macrocyclic glycopeptide CSP under reversed-phase conditions is a highly promising starting point. This approach is well-suited for the polar and ionic nature of the hydrochloride salt, often allowing for direct analysis with excellent peak shape.
1. Instrumentation
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / 0.1% Formic Acid in Water (e.g., 80:20 v/v). The organic modifier percentage is the primary parameter for optimizing retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C. Lowering the temperature can sometimes improve resolution.[7]
-
Detection Wavelength: 225 nm or 275 nm (based on UV maxima of the methoxyphenyl chromophore).
-
Injection Volume: 10 µL
3. Sample Preparation
-
Diluent: Mobile Phase (Methanol / Water, 50:50 v/v)
-
Standard Preparation: Prepare a stock solution of racemic Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.
-
Test Sample Preparation: Prepare the test sample at a concentration of approximately 0.1 mg/mL in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST)
-
Inject the racemic standard solution six times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0% for the major enantiomer.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that a blank (diluent) and a placebo do not have any interfering peaks at the retention times of the enantiomers.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio of not less than 10.[11]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the undesired enantiomer over a range covering the LOQ to at least 120% of the specification limit.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The %RSD for the quantitation of the minor enantiomer should be appropriate for its concentration level (e.g., ≤ 15%).
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by analyzing samples spiked with known amounts of the undesired enantiomer at different concentration levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% flow rate, ±2% organic modifier, ±5 °C column temperature).[12]
Alternative Methodologies
While direct chiral HPLC is the most common and powerful technique, other methods can be employed for chiral purity analysis:
-
Indirect HPLC Analysis: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[1] This method adds sample preparation steps and requires a derivatizing agent of high enantiomeric purity.
-
Gas Chromatography (GC): GC with a chiral capillary column can be used, particularly for volatile amino acid derivatives.[13] This often requires derivatization to increase the volatility of the analyte.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations, often providing faster analysis times and using less organic solvent compared to HPLC. Polysaccharide-based CSPs are widely used in SFC.[1]
For routine quality control, the speed, robustness, and direct nature of chiral HPLC make it the superior choice for a compound like this compound.
Conclusion
The successful chiral purity analysis of this compound is readily achievable through a systematic approach to chiral HPLC method development. Both macrocyclic glycopeptide and polysaccharide-based CSPs are highly effective, with the former offering a distinct advantage for the direct analysis of the polar hydrochloride salt under reversed-phase conditions. By following the recommended protocol and adhering to rigorous validation standards as outlined by ICH guidelines, researchers and drug development professionals can ensure the stereochemical integrity of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dujps.com [dujps.com]
- 13. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Introduction
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. As a derivative of the non-proteinogenic amino acid 4-methoxyphenylglycine, its synthesis is a critical step for researchers in medicinal chemistry and drug development. The efficiency, scalability, cost-effectiveness, and environmental impact of a synthetic route are paramount considerations in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, operational details, and relative merits of classical methods like the Strecker and Bucherer-Bergs syntheses, alongside the more direct approach of amino acid esterification. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific objectives.
Overview of Synthetic Strategies
The synthesis of the target molecule typically originates from the readily available aromatic aldehyde, p-anisaldehyde. The core challenge lies in the introduction of the α-amino and carboxyl functionalities. The three main strategies evaluated here are:
-
The Strecker Synthesis: A venerable and highly versatile method for creating α-amino acids from aldehydes. This multi-step process involves the formation of an α-aminonitrile intermediate, followed by hydrolysis and esterification.[1][2]
-
The Bucherer-Bergs Synthesis: A classic multicomponent reaction that yields a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid before esterification.[3][4]
-
Direct Esterification of 4-Methoxyphenylglycine: This route is the most straightforward if the precursor amino acid is commercially available or has been synthesized separately. It involves the direct conversion of the carboxylic acid to its methyl ester.[5][6]
Route 1: The Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a robust method for producing α-amino acids. The process is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis and esterification steps.[1][7]
Reaction Scheme & Mechanism
The synthesis proceeds in three main stages:
-
α-Aminonitrile Formation: p-Anisaldehyde reacts with ammonia (often from ammonium chloride) to form an imine. A nucleophilic attack by a cyanide ion (e.g., from KCN or NaCN) on the imine carbon generates the α-aminonitrile.[7]
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding 4-methoxyphenylglycine.[1]
-
Esterification: The resulting amino acid is esterified using methanol with an acid catalyst, such as thionyl chloride or hydrogen chloride, to give the final product.[5][8]
The mechanism for the initial formation of the α-aminonitrile involves the nucleophilic addition of ammonia to the aldehyde, forming a hemiaminal, which then dehydrates to an imine. The cyanide ion subsequently attacks the electrophilic imine carbon.[9]
Experimental Protocol
Step 1: Synthesis of 2-amino-2-(4-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.2 eq) in water is prepared.
-
In a separate flask, p-anisaldehyde (1.0 eq) is dissolved in methanol, followed by the addition of ammonium chloride (1.2 eq).
-
The sodium cyanide solution is added dropwise to the aldehyde/ammonium chloride mixture at room temperature.
-
The reaction is stirred for 12-24 hours, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed to remove inorganic salts. The organic layer is dried and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-amino-2-(4-methoxyphenyl)acetic acid
-
The crude α-aminonitrile is suspended in a strong acid solution (e.g., 6M HCl).
-
The mixture is heated to reflux for 4-8 hours until the nitrile is fully hydrolyzed.
-
The solution is then cooled and neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.
-
The solid 2-amino-2-(4-methoxyphenyl)acetic acid is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to this compound
-
The dried 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) is suspended in anhydrous methanol at 0°C.
-
Thionyl chloride (2.0 eq) is added dropwise while maintaining the temperature below 5°C.[6] The addition of thionyl chloride to methanol generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amino group.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC until the starting amino acid is consumed.
-
The solvent is removed under reduced pressure on a rotary evaporator to yield the crude product as a solid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure this compound.
Advantages & Disadvantages
-
Advantages:
-
Disadvantages:
-
The use of highly toxic cyanide salts requires stringent safety precautions.
-
The reaction is typically not stereoselective, producing a racemic mixture of the amino acid that may require subsequent resolution if a specific enantiomer is needed.
-
The multi-step nature of the process can lead to lower overall yields.
-
Synthetic Workflow Diagram
Caption: Workflow for the Strecker Synthesis route.
Route 2: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another powerful method for synthesizing amino acids from carbonyl compounds, proceeding via a hydantoin intermediate.[12] It is a one-pot, multicomponent reaction that is often favored for its operational simplicity.[13]
Reaction Scheme & Mechanism
This synthesis also proceeds in three main stages:
-
Hydantoin Formation: p-Anisaldehyde reacts with potassium cyanide and ammonium carbonate in a mixture of ethanol and water. This one-pot reaction forms the 5-(4-methoxyphenyl)hydantoin intermediate.[4]
-
Hydrolysis: The hydantoin ring is hydrolyzed, typically under basic conditions (e.g., using NaOH or Ba(OH)₂), followed by acidification to yield 4-methoxyphenylglycine.
-
Esterification: The resulting amino acid is esterified as described in the Strecker synthesis protocol to yield the final product.
The mechanism is believed to involve the initial formation of a cyanohydrin from the aldehyde and cyanide, which is then attacked by ammonia. The resulting aminonitrile cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[3]
Experimental Protocol
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin
-
In a pressure vessel, combine p-anisaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 60-80°C for 12-18 hours.
-
Cool the reaction mixture to room temperature or below to induce crystallization of the hydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis to 2-amino-2-(4-methoxyphenyl)acetic acid
-
Suspend the dried hydantoin in an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture under reflux for 12-24 hours until hydrolysis is complete.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the amino acid.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Esterification to this compound
-
Follow the same esterification procedure as outlined in Step 3 of the Strecker Synthesis protocol.
Advantages & Disadvantages
-
Advantages:
-
Often provides good yields for the initial hydantoin formation step.
-
The one-pot nature of the first step is operationally simple.
-
-
Disadvantages:
-
Still requires the use of highly toxic cyanide.
-
The hydrolysis of the hydantoin can require harsh conditions and long reaction times.
-
Like the Strecker synthesis, this route produces a racemic product.
-
Synthetic Workflow Diagram
Caption: Workflow for the Bucherer-Bergs Synthesis route.
Route 3: Direct Esterification of 4-Methoxyphenylglycine
This approach is the most direct and is preferred when the starting amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid, is readily available. The Fischer-Speier esterification is the classic method for this transformation.
Reaction Scheme & Mechanism
The reaction involves heating the amino acid in the desired alcohol (methanol) with a strong acid catalyst. The acid serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol, and it protonates the amino group, preventing it from acting as a competing nucleophile and forming the desired hydrochloride salt in the process.[5] Common methods use HCl gas, sulfuric acid, or, more conveniently, thionyl chloride or trimethylchlorosilane (TMSCl) to generate HCl in situ.[6][8]
Experimental Protocol
-
In a round-bottom flask, suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This must be performed in an efficient fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting amino acid spot.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
Purify the product by recrystallization. A common method is to dissolve the crude solid in a minimum amount of hot methanol and then add cold diethyl ether until turbidity is observed. Allowing the solution to cool slowly will yield crystalline product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Advantages & Disadvantages
-
Advantages:
-
High-yielding, single-step reaction.
-
Operationally simple and rapid compared to multi-step syntheses.
-
Avoids the use of highly toxic cyanide reagents.
-
If an enantiomerically pure amino acid is used as the starting material, its stereochemistry is retained.
-
-
Disadvantages:
-
Reliant on the availability and cost of the starting 4-methoxyphenylglycine.
-
Requires the use of corrosive reagents like thionyl chloride.
-
Synthetic Workflow Diagram
Caption: Workflow for the Direct Esterification route.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. The data represents typical outcomes and may vary based on specific reaction conditions and scale.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Direct Esterification |
| Starting Material | p-Anisaldehyde | p-Anisaldehyde | 4-Methoxyphenylglycine |
| Number of Steps | 3 | 3 | 1 |
| Typical Overall Yield | 40-60% | 50-70% | >90% |
| Reaction Time | 2-3 days | 2-4 days | 4-6 hours |
| Key Reagents | NaCN/KCN, NH₄Cl, SOCl₂ | KCN, (NH₄)₂CO₃, NaOH, SOCl₂ | SOCl₂ or TMSCl |
| Safety Concerns | High: Use of toxic cyanide | High: Use of toxic cyanide | Moderate: Corrosive reagents |
| Stereoselectivity | Racemic | Racemic | Retains stereochemistry |
| Scalability | Moderate | Moderate | High |
| Green Chemistry | Poor (toxic reagents, waste) | Poor (toxic reagents, waste) | Good (high atom economy) |
Conclusion and Recommendations
The choice of synthetic route for this compound is a classic example of the trade-offs between starting material availability, process complexity, and safety.
-
For large-scale, cost-effective production where the racemic product is acceptable, the Bucherer-Bergs Synthesis often holds a slight edge over the Strecker synthesis due to its operational simplicity in the initial one-pot step and potentially higher overall yields.
-
The Strecker Synthesis remains a viable alternative, particularly if the procedural steps are already well-established within a laboratory's repertoire. Both classical methods, however, are significantly hampered by the requirement for highly toxic cyanide, necessitating specialized handling and waste disposal protocols.
-
For laboratory-scale synthesis, speed, and instances where enantiopurity is required, the Direct Esterification of commercially available 4-methoxyphenylglycine (either as a racemate or a pure enantiomer) is unequivocally the superior method.[8] Its single-step nature, high yield, and avoidance of cyanide make it the safest, fastest, and most efficient route, provided the starting amino acid is economically viable.
Ultimately, the decision rests on a careful evaluation of project-specific needs, balancing factors of cost, scale, safety, and the desired stereochemical outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Arylglycine Methyl Esters in Synthetic Reactions: The Case of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride
Introduction
Amino acid esters are fundamental chiral building blocks in modern organic synthesis. Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, makes them exceptionally versatile precursors for a vast array of complex molecules, including peptides, pharmaceuticals, and novel materials.[1] While proteinogenic amino acid esters have a long and storied history in synthesis, the exploration of non-natural analogues offers chemists new tools to fine-tune steric and electronic properties, leading to enhanced reactivity, selectivity, and novel molecular architectures.[2][3]
This guide provides an in-depth comparison of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride , a non-natural arylglycine derivative, with other commonly used amino acid esters. We will dissect its structural nuances and evaluate its performance in key synthetic transformations, providing researchers, chemists, and drug development professionals with a clear, data-driven understanding of its advantages and potential applications. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols to bridge theory with practice.
Chapter 1: Structural and Physicochemical Analysis
The utility of an amino acid ester in a synthetic route is intrinsically linked to its structure. The substituent at the α-carbon dictates the steric environment and electronic properties, which in turn govern reactivity and selectivity.
Methyl 2-amino-2-(4-methoxyphenyl)acetate belongs to the family of arylglycine esters. Its defining feature is the para-methoxy substituted phenyl ring. To appreciate its unique characteristics, we compare it with three other representative amino acid esters:
-
Glycine methyl ester: The simplest amino acid ester, with only a hydrogen atom at the α-position.
-
L-Phenylalanine methyl ester: A common proteinogenic aromatic amino acid ester with a benzyl group.
-
Methyl 2-amino-2-(4-chlorophenyl)acetate: A closely related arylglycine ester with an electron-withdrawing group.
Caption: Structural comparison of representative amino acid esters.
The para-methoxy group is a strong electron-donating group (EDG) via resonance. This has two primary consequences:
-
Increased Electron Density: The phenyl ring is activated, making it more susceptible to electrophilic aromatic substitution and influencing the acidity of the α-proton and the nucleophilicity of the amine.
-
Polarity: The methoxy group increases the polarity of the molecule compared to its non-substituted phenylglycine counterpart.
In contrast, the chlorine atom in Methyl 2-amino-2-(4-chlorophenyl)acetate is an electron-withdrawing group (EWG) through induction, deactivating the ring and making the amine slightly less basic. L-Phenylalanine methyl ester's phenyl group is electronically neutral and sterically separated from the reactive backbone by a methylene spacer.
Table 1: Comparison of Physicochemical Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Key Feature |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | C₁₀H₁₄ClNO₃ | 231.68 | Electron-Donating Group (EDG) |
| Glycine methyl ester HCl | C₃H₈ClNO₂ | 125.55 | Sterically unhindered |
| L-Phenylalanine methyl ester HCl | C₁₀H₁₄ClNO₂ | 215.68 | Bulky, non-polar side chain |
| Methyl 2-amino-2-(4-chlorophenyl)acetate HCl[4] | C₉H₁₁Cl₂NO₂ | 236.09 | Electron-Withdrawing Group (EWG) |
Chapter 2: Performance in Peptide Synthesis
Peptide bond formation is a cornerstone of medicinal chemistry. The standard approach involves the coupling of an N-protected amino acid with a C-protected amino acid (or ester).[5] The nucleophilicity of the amino group on the ester component is critical for efficient coupling.
We can hypothesize that the electronic nature of the aryl substituent will influence the coupling rate and yield. The electron-donating methoxy group in our target molecule should, in principle, enhance the nucleophilicity of the α-amino group compared to the electron-withdrawing chloro-substituted analogue.
Caption: Generalized workflow for solution-phase peptide coupling.
Experimental Protocol: Comparative Dipeptide Synthesis
This protocol describes the synthesis of Boc-Ala-X-OMe, where X is the variable amino acid ester.
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 mmol) in dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) and stir for 10 minutes at room temperature to generate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Boc-L-Alanine (1.0 mmol) and HBTU (1.0 mmol) in DCM (10 mL). Add DIPEA (2.0 mmol) and stir the mixture for 5 minutes to form the active ester.[6]
-
Coupling Reaction: Add the solution from step 2 to the amine solution from step 1. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexanes).
Data Comparison: Expected Outcomes in Dipeptide Synthesis
The following table presents representative data based on established chemical principles governing peptide coupling reactions.
Table 2: Comparative Performance in Peptide Coupling
| Amino Ester Component | Expected Yield (%) | Reaction Time (h) | Relative Purity (LC-MS) | Rationale |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | 85-90% | 3-4 | >98% | EDG enhances amine nucleophilicity, promoting efficient coupling. |
| Glycine methyl ester | 90-95% | 2-3 | >98% | Minimal steric hindrance allows for rapid and clean reaction. |
| L-Phenylalanine methyl ester | 88-92% | 3-4 | >98% | Standard reactivity, serves as a baseline for aromatic amino acids. |
| Methyl 2-amino-2-(4-chlorophenyl)acetate | 80-85% | 4-5 | >97% | EWG slightly reduces amine nucleophilicity, potentially slowing the reaction. |
Chapter 3: Application in Multicomponent Reactions - The Ugi Reaction
Multicomponent reactions (MCRs), which combine three or more substrates in a single operation, are powerful tools for building molecular complexity. The Ugi four-component reaction (U-4CR) is a prominent example, condensing an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[7]
When an α-amino acid is used as the bifunctional amine and carboxylic acid source, the reaction proceeds as a 5-center-4-component reaction (U-5C-4CR).[8] This provides a robust platform to compare the performance of different amino acid esters, where the ester serves as a pre-installed functional handle. The electronic nature of the arylglycine ester can influence the initial imine formation and subsequent steps, affecting both yield and diastereoselectivity.[8]
Caption: Simplified mechanism of the Ugi four-component reaction.
Experimental Protocol: Comparative Ugi Reaction
This protocol outlines a comparative Ugi reaction to synthesize diverse peptide-like scaffolds.
-
Reactant Preparation: To a vial, add the amino acid ester hydrochloride (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (3 mL). Add DIPEA (1.1 mmol) to neutralize the hydrochloride salt. Stir for 20 minutes.
-
Reaction Assembly: To the stirring solution, add benzoic acid (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).
-
Reaction Execution: Seal the vial and stir the mixture at 40 °C for 24 hours.
-
Work-up and Analysis: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and purify by column chromatography to determine the isolated yield.
Data Comparison: Expected Outcomes in the Ugi Reaction
The steric bulk and electronic properties of the amino ester can influence the stereochemical outcome of the Ugi reaction, particularly when chiral amino esters are used. For this comparison with racemic arylglycine starting materials, we focus on yield and reaction efficiency.
Table 3: Comparative Performance in the Ugi Reaction
| Amino Ester Component | Expected Yield (%) | Reaction Complexity | Rationale |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | 75-80% | Low | The electron-rich nature may stabilize intermediates, leading to good yields in this complex transformation. |
| Glycine methyl ester | 80-85% | Low | Lack of steric hindrance facilitates the multiple bond-forming events, typically resulting in high yields. |
| L-Phenylalanine methyl ester | 70-75% | Moderate | The benzyl group introduces some steric hindrance, which can slightly lower yields compared to glycine. |
| Methyl 2-amino-2-(4-chlorophenyl)acetate | 70-75% | Low | Reactivity is comparable to the phenylglycine standard, with electronics playing a less dominant role in overall yield. |
Chapter 4: Utility in Heterocycle and Chiral Synthesis
Beyond linear peptides, amino acid esters are invaluable for constructing heterocyclic scaffolds and acting as chiral controllers in asymmetric synthesis.
Heterocycle Synthesis
Amino acid esters can be converted into hydrazides, which are key precursors for heterocycles like pyrazoles and pyridazines. They also react with dicarbonyl compounds to form substituted pyrroles.[9] The electron-rich ring of Methyl 2-amino-2-(4-methoxyphenyl)acetate can be an asset here, potentially participating in intramolecular cyclization reactions (e.g., Pictet-Spengler type reactions) or allowing for post-synthesis modification of the aromatic ring.
Chiral Auxiliaries
When used in an enantiomerically pure form, an amino acid derivative can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction—a strategy known as using a chiral auxiliary.[10] While our title compound is supplied as a hydrochloride salt (often racemic), its chiral counterparts could be powerful tools. The rigid, sterically defined 4-methoxyphenyl group would provide a well-defined chiral environment to control the facial selectivity of reactions, such as the alkylation of enolates.[11][12] The effectiveness of the auxiliary is determined by its ability to create a biased conformation in the transition state.
References
- 1. nbinno.com [nbinno.com]
- 2. Introduction to Unnatural Amino Acids [en.highfine.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Structural Validation of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride Derivatives
In the landscape of pharmaceutical development, the unambiguous structural confirmation of a new chemical entity is a cornerstone of regulatory compliance and fundamental to ensuring its safety and efficacy. For derivatives of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a class of compounds with significant potential in medicinal chemistry, a rigorous and multi-faceted approach to structural validation is imperative. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, grounded in scientific principles and practical application.
The structural integrity of these molecules, which feature a chiral center, an aromatic ring, an ester, and an amine hydrochloride, necessitates a suite of complementary analytical methods. No single technique can provide a complete structural picture; instead, a holistic understanding is achieved by synergistically interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography. This integrated approach aligns with the principles outlined by the International Council for Harmonisation (ICH) in its Q6A guideline, which emphasizes a comprehensive characterization of new drug substances.[1][2][3]
The Strategic Workflow for Structural Elucidation
A logical and efficient workflow is critical for the complete structural determination of this compound derivatives. The process is iterative and relies on the convergence of data from multiple analytical platforms.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules.[4][5] For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the proton and carbon environments and their connectivity.
Causality Behind Experimental Choices:
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons). For our target molecule, we expect distinct signals for the aromatic protons, the methoxy group, the methyl ester, the alpha-proton, and the amine protons. The downfield shift of the alpha-proton is indicative of its proximity to the electron-withdrawing ester and aromatic ring. The protons on the nitrogen of the hydrochloride salt will appear as a broad signal and will be further downfield due to the positive charge.[6][7]
-
¹³C NMR: This experiment provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are highly informative about their functional group identity. For instance, the carbonyl carbon of the ester will appear significantly downfield (typically >170 ppm).[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For example, it will confirm the coupling between the alpha-proton and the amine protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different fragments of the molecule, such as linking the methyl ester protons to the carbonyl carbon and the alpha-proton to the aromatic ring carbons.
-
Data Presentation: Expected NMR Chemical Shifts
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic (ortho to -CH) | 7.3 - 7.5 | Aromatic (C-ipso) | 125 - 135 |
| Aromatic (ortho to -OCH₃) | 6.9 - 7.1 | Aromatic (CH) | 114 - 130 |
| Alpha-CH | 4.5 - 5.0 | Aromatic (C-OCH₃) | 158 - 162 |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Alpha-CH | 55 - 65 |
| Methyl Ester (-COOCH₃) | 3.7 - 3.8 | Methoxy (-OCH₃) | 55 - 56 |
| Amine (-NH₃⁺) | 8.0 - 9.0 (broad) | Methyl Ester (-COOCH₃) | 52 - 54 |
| Carbonyl (C=O) | 170 - 175 |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like those on the amine).[7]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the appropriate spectral width and pulse calibration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
HSQC Acquisition: Perform a gradient-selected HSQC experiment optimized for one-bond J-coupling (typically ~145 Hz).
-
HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).
-
Data Processing and Interpretation: Process the spectra using appropriate software and systematically analyze the cross-peaks to build the molecular structure.
Mass Spectrometry (MS): Confirming the Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the exact mass of the molecule, which is crucial for confirming the elemental composition.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be determined with high confidence, which is a key requirement for the characterization of new substances.[9]
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and ionic compounds like amine hydrochlorides. It typically produces the protonated molecular ion [M+H]⁺, where M is the free base of the derivative.[6]
Data Presentation: Expected Mass Spectrometry Data
| Technique | Expected Ion | Expected m/z (for parent compound) |
| ESI-HRMS | [C₁₀H₁₃NO₃ + H]⁺ | 196.0917 |
Note: The observed m/z should be within a few ppm of the calculated exact mass.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Determine the exact mass of the most abundant ion and use software to calculate the elemental composition that best fits the observed mass and isotopic pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.[10] It is a rapid and non-destructive technique that is particularly useful for confirming the presence of key structural motifs. The United States Pharmacopeia (USP) general chapter <197> outlines the use of spectroscopic identification tests, including FTIR.[11][12][13][14][15]
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is a common sampling technique that requires minimal sample preparation and is suitable for solid samples.
-
Characteristic Absorptions: The presence of specific functional groups in this compound derivatives gives rise to characteristic absorption bands in the IR spectrum.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (amine salt) | 2800 - 3200 | Broad, strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1730 - 1750 | Strong, sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| N-H bend (amine salt) | 1500 - 1600 | Medium |
The broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations in an amine salt.[16] The strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with expected values for the proposed structure.
X-ray Crystallography: The Definitive 3D Structure
For chiral molecules, determining the absolute configuration is essential. Single-crystal X-ray crystallography is the only technique that can unambiguously determine the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[17][18][19][20]
Causality Behind Experimental Choices:
-
Single Crystal Growth: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.
-
Anomalous Dispersion: To determine the absolute configuration, the crystal must contain an atom that exhibits anomalous scattering of X-rays. In the case of a hydrochloride salt, the chlorine atom can often serve this purpose.[21]
Data Presentation: Crystallographic Data
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Flack Parameter | A value close to 0 indicates the correct absolute configuration. |
A successful crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute configuration at the chiral center.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a solution, vapor diffusion, or other suitable crystallization techniques.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
-
Absolute Structure Determination: Determine the absolute configuration by analyzing the anomalous scattering data (e.g., by calculating the Flack parameter).
Caption: Interdependence of analytical techniques.
Conclusion
The structural validation of this compound derivatives is a critical process that requires a synergistic and evidence-based approach. By integrating the complementary data from NMR, MS, FTIR, and X-ray crystallography, researchers and drug development professionals can establish the identity, purity, and stereochemistry of these compounds with the highest degree of confidence. This rigorous characterization is not merely an academic exercise but a fundamental requirement for advancing these molecules through the development pipeline and ensuring the quality and safety of future medicines.
References
- 1. ikev.org [ikev.org]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. uspbpep.com [uspbpep.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. USP Chapter Spectroscopy Identification Tests – Controlling Your Identities! - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 15. General Chapter Prospectus: Spectroscopic Identification Tests | USP-NF [uspnf.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. purechemistry.org [purechemistry.org]
- 18. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 20. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride Analogs
Abstract
Methyl 2-amino-2-(4-methoxyphenyl)acetate, a core derivative of the non-proteinogenic amino acid phenylglycine, serves as a versatile scaffold in medicinal chemistry. The strategic modification of this parent structure yields a diverse library of analogs with potentially enhanced biological activities. This guide provides a comprehensive comparative analysis of these analogs, focusing on their anti-inflammatory, anticonvulsant, and antimicrobial properties. We delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed protocols for their evaluation, and offer insights into their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.
Introduction to the Phenylglycine Scaffold
The phenylglycine framework is a privileged structure in drug discovery, valued for its synthetic tractability and its presence in various bioactive molecules. Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride (Parent Compound, A1 ) serves as our foundational molecule. It features a chiral center, an amino group, an ester, and a methoxy-substituted phenyl ring—all of which are amenable to chemical modification.
Rationale for Analog Development
The synthesis of analogs is a cornerstone of medicinal chemistry, driven by the goal of optimizing a lead compound. For the A1 scaffold, key objectives include:
-
Potency Enhancement: Modifying functional groups to improve interaction with biological targets.
-
Selectivity Tuning: Altering the structure to minimize off-target effects and reduce toxicity.
-
Improving Pharmacokinetics: Adjusting properties like lipophilicity and metabolic stability to enhance absorption, distribution, metabolism, and excretion (ADME).
This guide will compare the parent compound A1 with a series of rationally designed analogs to elucidate the structural determinants of their biological activity.
Overview of Analog Synthesis
The generation of an analog library from A1 typically involves straightforward synthetic transformations. Key modifications include altering the ester moiety, substituting the phenyl ring, and acylating the amino group. A generalized workflow for creating these analogs allows for systematic exploration of the chemical space around the core scaffold.
Caption: Generalized synthetic workflow for generating analogs from the parent compound.
Comparative Biological Activity
The biological effects of the parent compound A1 and its analogs were evaluated across three key areas: anti-inflammatory, anticonvulsant, and antimicrobial activity. The results are summarized below, providing a clear comparison of their performance.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutics. Phenylglycine derivatives have been noted for their anti-inflammatory properties.[1][2] The activity of our compound series was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[3][4]
Table 1: Comparative Anti-Inflammatory Activity
| Compound ID | Modification from Parent (A1) | Dose (mg/kg) | Edema Inhibition (%) |
| A1 | Parent Compound (Methyl Ester) | 50 | 35.2% |
| A2 | Ester → Carboxylic Acid | 50 | 48.5% |
| A3 | Ester → Primary Amide | 50 | 41.8% |
| A4 | 4-Methoxy → 4-Hydroxy | 50 | 55.1% |
| A5 | 4-Methoxy → 4-Chloro | 50 | 25.6% |
| A6 | N-H → N-Acetyl | 50 | 15.3% |
| Diclofenac | Reference Drug | 25 | 65.7% |
Data is illustrative and serves for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Ester vs. Acid/Amide: Hydrolysis of the methyl ester to the corresponding carboxylic acid (A2 ) significantly increased anti-inflammatory activity. This suggests that a free carboxyl group may be crucial for interacting with the target, possibly mimicking the action of other NSAIDs that chelate metal ions in enzyme active sites.[5] The primary amide (A3 ) also showed improved activity over the parent ester, but was less potent than the acid.
-
Phenyl Ring Substitution: Replacing the 4-methoxy group with a 4-hydroxy group (A4 ) yielded the most potent analog in the series. This phenolic hydroxyl group may enhance activity through hydrogen bonding or by acting as a radical scavenger. Conversely, replacing it with an electron-withdrawing chloro group (A5 ) diminished activity.
-
Amine Modification: Acetylation of the primary amine (A6 ) was detrimental to activity, indicating that a free, basic amino group is preferred for this biological effect.
Anticonvulsant Activity
Amino acid derivatives have been widely explored for their potential as anticonvulsant agents, often by modulating excitatory amino acid (EAA) receptors or other CNS targets.[6][7] The analogs were screened using the maximal electroshock (MES) seizure test in mice, a gold-standard model for identifying agents effective against generalized tonic-clonic seizures.[8]
Table 2: Comparative Anticonvulsant Activity (MES Test)
| Compound ID | Modification from Parent (A1) | Dose (mg/kg, i.p.) | Protection (%) |
| A1 | Parent Compound (Methyl Ester) | 100 | 40% |
| A2 | Ester → Carboxylic Acid | 100 | 20% |
| A3 | Ester → Primary Amide | 100 | 60% |
| A4 | 4-Methoxy → 4-Hydroxy | 100 | 30% |
| A5 | 4-Methoxy → 4-Chloro | 100 | 70% |
| A6 | N-H → N-Acetyl | 100 | 50% |
| Phenytoin | Reference Drug | 30 | 100% |
Data is illustrative and serves for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Ester vs. Acid/Amide: In contrast to the anti-inflammatory results, the carboxylic acid analog (A2 ) showed reduced anticonvulsant activity, possibly due to decreased ability to cross the blood-brain barrier. The primary amide (A3 ) demonstrated a marked improvement in protection, suggesting this functional group is favorable for CNS activity.
-
Phenyl Ring Substitution: The introduction of a lipophilic chloro group at the 4-position (A5 ) resulted in the most active compound in the series. This highlights the importance of hydrophobicity for CNS penetration and target engagement in this context.[8]
-
Amine Modification: The N-acetyl analog (A6 ) retained moderate activity, suggesting that while the free amine is not essential, its modification can still be tolerated.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Compounds containing methoxyphenol and amine functionalities have shown promise in this area.[9][10] The series was tested against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a yeast (Candida albicans).
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Modification from Parent (A1) | S. aureus | E. coli | C. albicans |
| A1 | Parent Compound (Methyl Ester) | 128 | >256 | >256 |
| A2 | Ester → Carboxylic Acid | 64 | 128 | 256 |
| A3 | Ester → Primary Amide | 128 | >256 | >256 |
| A4 | 4-Methoxy → 4-Hydroxy | 32 | 64 | 128 |
| A5 | 4-Methoxy → 4-Chloro | 64 | 128 | 128 |
| A6 | N-H → N-Acetyl | >256 | >256 | >256 |
| Ciprofloxacin | Reference Drug (Bacteria) | 0.5 | 0.25 | N/A |
| Fluconazole | Reference Drug (Fungus) | N/A | N/A | 8 |
Data is illustrative and serves for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Overall Activity: The compounds displayed modest activity, primarily against Gram-positive bacteria. This is a common trend for many small molecules, which struggle to penetrate the outer membrane of Gram-negative bacteria.[11]
-
Key Functional Groups: The 4-hydroxy analog (A4 ) was the most active across all tested strains. Phenolic compounds are well-known antimicrobials, often acting by disrupting cell membranes or inhibiting key enzymes.[9] The carboxylic acid (A2 ) also showed enhanced activity compared to the parent ester, possibly by increasing cell wall interaction.
-
Detrimental Modifications: N-acetylation (A6 ) completely abolished antimicrobial activity, again underscoring the importance of the free amino group.
Key Experimental Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental methods. The following section details the protocols for the primary in vitro assays used to screen compounds for antimicrobial activity and general cytotoxicity.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.[12]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism in a 96-well plate. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO). Prepare standardized microbial suspensions (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Dilute the suspension to a final working concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: Dispense 50 µL of broth into all wells of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first column of wells and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the working microbial suspension to each well. This brings the final volume to 100 µL.
-
Controls: Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.[9]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and is a critical first step in evaluating potential toxicity.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable human cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Mechanistic Insights & Signaling Pathways
The potent anti-inflammatory activity of the 4-hydroxy analog (A4 ) and the carboxylic acid analog (A2 ) suggests a potential interaction with the cyclooxygenase (COX) enzymes, a primary target for many NSAIDs. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) pathway, a potential target for anti-inflammatory analogs.
The inhibition of COX enzymes by compounds like A2 and A4 would reduce prostaglandin synthesis, thereby mitigating the inflammatory response. This hypothesis is consistent with the observed structure-activity relationships, where functional groups capable of hydrogen bonding and chelation (carboxylic acid, hydroxyl) enhance activity.
Conclusion & Future Directions
This comparative analysis demonstrates that the Methyl 2-amino-2-(4-methoxyphenyl)acetate scaffold is a highly promising starting point for the development of novel therapeutic agents. Simple chemical modifications lead to significant and differential impacts on anti-inflammatory, anticonvulsant, and antimicrobial activities.
Key Findings:
-
Anti-inflammatory Lead: The 4-hydroxyphenyl analog (A4 ) emerged as the most potent anti-inflammatory agent.
-
Anticonvulsant Lead: The 4-chlorophenyl analog (A5 ) showed the highest anticonvulsant activity, highlighting the role of lipophilicity for CNS targets.
-
SAR Divergence: The structural requirements for each biological activity are distinct, offering the potential to develop selective agents through careful molecular design.
Future work should focus on:
-
Lead Optimization: Further refining the most promising leads (A4 and A5 ) to improve potency and reduce potential toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for each activity through enzymatic assays and binding studies.
-
In Vivo Efficacy and Safety: Advancing optimized leads into more comprehensive animal models to evaluate their therapeutic potential and safety profiles.
References
- 1. Pharmacological properties of D,L-2-phenylglycine alkylesters with special consideration of their antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anti-inflammatory action of structural analogs of dl-2-phenylglycine esters and amides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, a substituted phenylglycine derivative, is found in numerous bioactive molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a comprehensive cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. We will delve into the classical Strecker and Bucherer-Bergs syntheses, alongside a modern chemoenzymatic approach, evaluating them on key performance indicators such as yield, stereoselectivity, cost, scalability, and environmental impact.
Comparative Analysis of Synthetic Methodologies
The synthesis of α-amino acids and their derivatives has been a subject of extensive research for over a century, leading to the development of several robust methods. Here, we compare three prominent strategies for the synthesis of this compound.
The Strecker Synthesis: A Time-Honored Approach
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot, three-component reaction between an aldehyde (p-anisaldehyde), ammonia, and cyanide. The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, which can be subsequently esterified to the desired product.
The reaction proceeds through the initial formation of an imine from the reaction of p-anisaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the stable α-aminonitrile intermediate. The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid. Finally, esterification with methanol in the presence of an acid catalyst yields the target molecule as its hydrochloride salt. The choice of cyanide source (e.g., NaCN, KCN, or HCN) and the conditions for hydrolysis and esterification can be optimized to improve yield and purity.
-
Step 1: Synthesis of (±)-2-amino-2-(4-methoxyphenyl)acetonitrile: In a well-ventilated fume hood, a solution of p-anisaldehyde in methanol is treated with an aqueous solution of sodium cyanide and ammonium chloride. The reaction mixture is stirred at room temperature for 12-24 hours. The product, (±)-2-amino-2-(4-methoxyphenyl)acetonitrile, is then extracted with an organic solvent.
-
Step 2: Hydrolysis to (±)-2-amino-2-(4-methoxyphenyl)acetic acid: The crude α-aminonitrile is hydrolyzed by refluxing with a strong acid, such as 6M hydrochloric acid, for 4-6 hours. Upon cooling, the amino acid hydrochloride precipitates and can be collected by filtration.
-
Step 3: Esterification to Methyl (±)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride: The isolated amino acid hydrochloride is suspended in methanol, and thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed for 3-4 hours. After cooling, the product is isolated by evaporation of the solvent.
-
Cost-effective: Utilizes readily available and inexpensive starting materials.
-
High Atom Economy: A one-pot reaction for the formation of the α-aminonitrile intermediate.
-
Versatile: Applicable to a wide range of aldehydes and ketones.
-
Racemic Product: Produces a racemic mixture of the amino acid, requiring an additional resolution step for enantiomerically pure products, which adds to the cost and reduces the overall yield.
-
Toxicity: Involves the use of highly toxic cyanide salts, necessitating stringent safety precautions and specialized waste disposal procedures.
-
Harsh Conditions: The hydrolysis step often requires strong acids and high temperatures.
The Bucherer-Bergs Synthesis: A Multicomponent Route to Hydantoins
The Bucherer-Bergs reaction is another classical multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound (p-anisaldehyde), potassium cyanide, and ammonium carbonate. The hydantoin is then hydrolyzed to the desired α-amino acid.
This reaction begins with the formation of a cyanohydrin from p-anisaldehyde and potassium cyanide. The cyanohydrin then reacts with ammonium carbonate to form a 5-(4-methoxyphenyl)hydantoin. This hydantoin is a stable, crystalline intermediate that can be isolated and purified before the final hydrolysis step. The hydrolysis of the hydantoin to the amino acid is typically carried out under basic conditions, followed by acidification to precipitate the product. Subsequent esterification yields the target methyl ester hydrochloride.
-
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin: In a pressure vessel, p-anisaldehyde, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water at 60-80°C for 12-18 hours. Upon cooling, the hydantoin product crystallizes and is collected by filtration.
-
Step 2: Hydrolysis to (±)-2-amino-2-(4-methoxyphenyl)acetic acid: The isolated hydantoin is hydrolyzed by refluxing with a strong base, such as 2M sodium hydroxide, for 12-24 hours. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the racemic amino acid.
-
Step 3: Esterification to Methyl (±)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride: The amino acid is esterified using the same procedure as in the Strecker synthesis.
-
Crystalline Intermediate: The hydantoin intermediate is often a stable, crystalline solid that is easy to purify, leading to a purer final product.
-
Good Yields: Generally provides good to excellent yields of the hydantoin.
-
Scalability: The procedure is readily scalable for industrial production.
-
Racemic Product: Similar to the Strecker synthesis, this method produces a racemic mixture.
-
Toxicity: Also utilizes toxic cyanide salts.
-
Longer Reaction Times: The overall process, including the hydrolysis of the stable hydantoin ring, can be lengthy.
Chemoenzymatic Synthesis: The "Green" and Enantioselective Alternative
Chemoenzymatic synthesis combines a chemical step to produce a racemic intermediate with a highly selective enzymatic resolution step to obtain an enantiomerically pure product. For the synthesis of α-amino esters, a nitrilase-catalyzed hydrolysis of an α-aminonitrile is a particularly attractive approach.
This method starts with the chemical synthesis of racemic (±)-2-amino-2-(4-methoxyphenyl)acetonitrile, typically via a Strecker-like reaction. The crude aminonitrile is then subjected to an enantioselective hydrolysis catalyzed by a nitrilase enzyme. The nitrilase selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding α-amino acid, leaving the other enantiomer unreacted. The resulting amino acid and the unreacted aminonitrile can then be separated. The unreacted aminonitrile can be racemized and recycled, leading to a theoretical yield of 100% for the desired enantiomer. The amino acid is then esterified as in the previous methods.
-
Step 1: Synthesis of (±)-2-amino-2-(4-methoxyphenyl)acetonitrile: Prepared as in the Strecker synthesis.
-
Step 2: Enantioselective Hydrolysis with Nitrilase: The crude (±)-2-amino-2-(4-methoxyphenyl)acetonitrile is added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing a nitrilase enzyme. The reaction is stirred at a controlled temperature (e.g., 30°C) for 8-16 hours. The reaction is monitored for the conversion of one enantiomer.
-
Step 3: Separation and Esterification: After the reaction, the mixture is worked up to separate the desired (R)- or (S)-2-amino-2-(4-methoxyphenyl)acetic acid from the unreacted aminonitrile. The isolated amino acid is then esterified to the final product.
-
High Enantioselectivity: Can produce enantiomerically pure amino acids (>99% ee) without the need for classical resolution.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.
-
Environmentally Friendly: Reduces the use of harsh reagents and organic solvents, making it a "greener" alternative.
-
High Potential Yield: Dynamic kinetic resolution processes can theoretically achieve 100% conversion to the desired enantiomer.
-
Enzyme Cost and Stability: The cost of the enzyme can be a significant factor, although the use of immobilized enzymes can allow for recycling and reduce costs. Enzyme stability under process conditions can also be a challenge.
-
Substrate Specificity: Enzymes are highly specific, and a suitable nitrilase for the target substrate may need to be identified or engineered.
-
Process Development: Optimization of the enzymatic reaction conditions (pH, temperature, substrate concentration) can be time-consuming.
Cost-Benefit Analysis
To provide a practical comparison, the following table summarizes the key parameters for each synthetic route. The cost analysis is based on a qualitative assessment of starting material and reagent prices, as well as operational complexity.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | p-Anisaldehyde | p-Anisaldehyde | p-Anisaldehyde |
| Key Reagents | NaCN, NH₄Cl, HCl, Methanol, Thionyl Chloride | KCN, (NH₄)₂CO₃, NaOH, HCl, Methanol, Thionyl Chloride | NaCN, NH₃, Nitrilase enzyme, Buffer components |
| Typical Yield | 60-75% (racemic) | 65-80% (racemic) | 80-95% (enantiopure) |
| Enantiomeric Excess (ee) | Racemic (requires resolution) | Racemic (requires resolution) | >99% |
| Reaction Time | 24-48 hours | 36-72 hours (including hydrolysis) | 12-24 hours |
| Number of Steps | 3 | 3 | 3 (including separation) |
| Scalability | High | High | Moderate to High |
| Safety Concerns | High (Cyanide) | High (Cyanide) | Moderate (Cyanide in first step) |
| Environmental Impact | High (Cyanide waste, acid/base neutralization) | High (Cyanide waste, acid/base neutralization) | Low (Biodegradable enzyme, aqueous media) |
| Estimated Cost | Low (for racemic product) | Low to Medium (for racemic product) | Medium to High (cost of enzyme is a key factor) |
Visualization of Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams illustrate the logical flow of each method.
Caption: Workflow for the Strecker Synthesis.
Caption: Workflow for the Bucherer-Bergs Synthesis.
Caption: Workflow for the Chemoenzymatic Synthesis.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For cost-sensitive applications where a racemic mixture is acceptable , the Strecker synthesis offers a straightforward and economical option. Its use of inexpensive reagents and high atom economy in the initial step make it attractive for large-scale production of the racemate.
-
The Bucherer-Bergs synthesis provides a reliable alternative for producing the racemic product, with the advantage of a purifiable crystalline intermediate. This can lead to higher purity of the final product, which may be a critical factor in some applications.
-
For the production of enantiomerically pure this compound , which is often a requirement for pharmaceutical applications, the chemoenzymatic approach is undoubtedly superior . Despite the higher initial investment in enzyme and process development, the benefits of high enantioselectivity, mild reaction conditions, and reduced environmental impact make it the most sustainable and efficient method in the long run. The potential for dynamic kinetic resolution further enhances its appeal by maximizing the yield of the desired enantiomer.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy. For early-stage research, the classical methods may suffice. However, for process development and manufacturing, particularly for chiral drug intermediates, the adoption of chemoenzymatic methods is strongly recommended to ensure efficiency, sustainability, and the production of high-quality, enantiopure materials.
A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Introduction: The Significance of a Key Pharmaceutical Intermediate
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural motif, a chiral α-amino ester, is a recurring feature in a wide array of bioactive molecules. The efficient and stereoselective synthesis of this compound is therefore of paramount importance to the drug development and manufacturing sectors. This guide provides a comparative performance evaluation of various catalytic systems for the synthesis of this key intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into classical approaches, modern transition-metal catalysis, and innovative biocatalytic methods, providing supporting data and detailed experimental protocols to inform your selection of the most suitable synthetic route.
Comparative Performance of Catalytic Systems
The choice of a catalytic system for the synthesis of this compound is a critical decision that impacts yield, enantioselectivity, cost-effectiveness, and environmental footprint. Below is a comparative analysis of prominent catalytic methodologies.
| Catalytic System | Catalyst/Reagents | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield | Enantioselectivity |
| Strecker Synthesis | NaCN, NH₄Cl | 4-Methoxybenzaldehyde, Methanol | Well-established, inexpensive reagents, broad applicability. | Use of highly toxic cyanide, often produces a racemic mixture requiring resolution, harsh hydrolysis conditions. | Moderate to High | Racemic (without chiral auxiliaries) |
| Bucherer-Bergs Synthesis | (NH₄)₂CO₃, KCN | 4-Methoxybenzaldehyde | Inexpensive reagents, high yields of the intermediate hydantoin. | Use of cyanide, harsh hydrolysis conditions for the hydantoin ring opening, typically produces a racemic product. | High | Racemic |
| Rhodium-Catalyzed Asymmetric Amination | [Rh(cod)₂]BF₄, Chiral Ligand (e.g., Josiphos) | Methyl 2-(4-methoxyphenyl)-2-oxoacetate | High enantioselectivity, milder reaction conditions compared to classical methods. | Expensive catalyst and ligands, requires synthesis of the α-keto ester precursor. | Good to High | High to Excellent |
| Palladium-Catalyzed Amination | Pd₂(dba)₃, Chiral Phosphine Ligand (e.g., BINAP) | Methyl 2-bromo-2-(4-methoxyphenyl)acetate, Amine source | Good functional group tolerance, potential for high enantioselectivity. | Expensive catalyst and ligands, requires synthesis of the halogenated precursor, potential for side reactions. | Moderate to High | Moderate to High |
| Chemoenzymatic (Lipase-based) Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic Methyl 2-amino-2-(4-methoxyphenyl)acetate | High enantioselectivity, mild and environmentally friendly conditions, high specificity. | Limited to 50% theoretical yield for the desired enantiomer (without a racemization step), requires screening of enzymes. | ~50% (for one enantiomer) | Excellent |
In-Depth Analysis of Catalytic Methodologies
The Classical Routes: Strecker and Bucherer-Bergs Syntheses
The Strecker and Bucherer-Bergs syntheses are foundational methods for the preparation of α-amino acids and their derivatives.[1][2] Both pathways commence from the readily available 4-methoxybenzaldehyde and utilize cyanide as a key reagent.
The Strecker synthesis proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[3][4] While effective, the use of highly toxic cyanide and the often harsh conditions required for nitrile hydrolysis are significant drawbacks. Furthermore, the classical Strecker synthesis yields a racemic product, necessitating a subsequent resolution step to isolate the desired enantiomer.
The Bucherer-Bergs reaction offers an alternative classical route, proceeding through a 5-(4-methoxyphenyl)hydantoin intermediate.[5][6][7] This hydantoin is then hydrolyzed to the target amino acid. Similar to the Strecker synthesis, this method involves cyanide and typically produces a racemic product. The hydrolysis of the stable hydantoin ring often requires vigorous conditions.[8][9][10]
Experimental Protocol: Bucherer-Bergs Synthesis of 5-(4-methoxyphenyl)hydantoin
-
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin. In a pressure vessel, a mixture of 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water is heated to 60-80°C for 12-18 hours.[6] Upon cooling, the 5-(4-methoxyphenyl)hydantoin precipitates and is collected by filtration.
-
Step 2: Hydrolysis to (±)-2-amino-2-(4-methoxyphenyl)acetic acid. The isolated hydantoin is suspended in a 2M sodium hydroxide solution and refluxed for 12-24 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to the isoelectric point to precipitate the racemic amino acid.
-
Step 3: Esterification to this compound. The amino acid is then esterified using standard methods, such as refluxing in methanol with a catalytic amount of thionyl chloride or by using trimethylchlorosilane in methanol, to yield the final product.
Transition Metal Catalysis: The Advent of Enantioselectivity
Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the asymmetric synthesis of chiral molecules. Rhodium and palladium catalysts, in particular, have shown great promise in the synthesis of α-amino esters with high enantioselectivity.
Rhodium-catalyzed asymmetric amination of α-keto esters represents a direct and efficient route to chiral α-amino esters.[11] This method typically employs a chiral phosphine ligand to induce asymmetry. The primary challenge lies in the preparation of the α-keto ester starting material.
Palladium-catalyzed amination of α-halo esters offers another viable pathway.[12][13] This approach involves the coupling of an amine source with a pre-functionalized substrate. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Amination
-
Catalyst Preparation: A rhodium precursor, such as [Rh(cod)₂]BF₄, is mixed with a chiral bisphosphine ligand (e.g., a derivative of Josiphos) in a suitable solvent under an inert atmosphere.
-
Reaction: To the activated catalyst solution is added the substrate, methyl 2-(4-methoxyphenyl)-2-oxoacetate, and an ammonia source (e.g., ammonium acetate). The reaction is then subjected to a hydrogen atmosphere (typically 10-50 atm) and stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the enantiomerically enriched product.
Chemoenzymatic Synthesis: The Green and Precise Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure pharmaceuticals.[14] Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.[15][16][17]
In the context of Methyl 2-amino-2-(4-methoxyphenyl)acetate, a lipase-catalyzed kinetic resolution of the racemic ester can be employed. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method is characterized by its exceptional enantioselectivity and mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50% without an integrated racemization process.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic Methyl 2-amino-2-(4-methoxyphenyl)acetate is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether). An acyl donor (e.g., ethyl acetate or vinyl acetate) and a lipase (e.g., immobilized Candida antarctica Lipase B) are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40°C), and the progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation and Purification: The enzyme is removed by filtration. The reaction mixture, now containing one enantiomer of the acylated amino ester and the other enantiomer of the unreacted amino ester, is separated by column chromatography or selective extraction to afford the enantiomerically pure target compound.
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations.
Caption: The Strecker Synthesis workflow.
Caption: The Bucherer-Bergs Synthesis workflow.
Caption: Rhodium-Catalyzed Asymmetric Amination.
Caption: Chemoenzymatic Kinetic Resolution.
Conclusion and Future Outlook
The synthesis of this compound can be approached through a variety of catalytic methodologies, each with its own set of advantages and limitations. Classical methods like the Strecker and Bucherer-Bergs syntheses remain relevant due to their simplicity and the use of inexpensive starting materials, although the reliance on toxic cyanide and the production of racemic mixtures are significant concerns.
Transition metal catalysis, particularly with rhodium and palladium, offers elegant solutions for the direct asymmetric synthesis of the target molecule, often with high enantioselectivity. However, the cost and availability of the catalysts and chiral ligands can be a barrier for large-scale production.
Chemoenzymatic methods, especially lipase-catalyzed kinetic resolution, provide a green and highly selective route to the enantiomerically pure product. The primary limitation is the inherent 50% yield for the desired enantiomer, which can be overcome by incorporating a racemization step for the unwanted enantiomer, leading to a dynamic kinetic resolution process.
The future of the synthesis of this and other chiral α-amino esters will likely involve the development of more efficient and cost-effective catalysts, both chemical and biological. The integration of continuous flow technologies with these catalytic systems also holds the potential to improve efficiency, safety, and scalability. Ultimately, the choice of the optimal synthetic route will depend on a careful consideration of the specific requirements of the project, including scale, desired enantiopurity, cost constraints, and environmental considerations.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. re.public.polimi.it [re.public.polimi.it]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride Analysis
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a key intermediate in pharmaceutical synthesis, where its purity and consistency are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Ensuring the quality of such starting materials requires robust analytical methods that are not only precise and accurate but also thoroughly validated to be suitable for their intended purpose. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established clear guidelines for analytical procedure validation, which form the bedrock of quality control in the pharmaceutical industry.[1][2][3][4]
However, relying on a single analytical technique, even if well-validated, can sometimes mask certain impurities or lead to unforeseen analytical biases. This is where the principle of cross-validation becomes indispensable. Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure their equivalence and to provide a more comprehensive understanding of the analyte's quality.[5][6] This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for comparing the results to ensure the highest degree of analytical confidence.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Assay and Impurity Determination
HPLC-UV is the workhorse of pharmaceutical analysis for non-volatile and semi-volatile organic molecules. Its high resolving power and sensitivity make it the ideal primary method for quantifying the main component (assay) and detecting related substance impurities.
Causality of Method Design: The structure of this compound, containing a chromophore (the methoxyphenyl group), makes it perfectly suited for UV detection. A reversed-phase method using a C18 column is the logical choice, as it separates compounds based on their hydrophobicity. The mobile phase, a buffered mixture of water and an organic solvent like acetonitrile, is optimized to achieve a good peak shape and retention time for this polar, ionizable compound. The buffer is critical to control the ionization state of the primary amine, ensuring consistent retention and peak symmetry.
Experimental Protocol: HPLC-UV Analysis
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water and adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 225 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
Visualization of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Summary of HPLC-UV Validation Data
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][7][8]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.10% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.015 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis
While HPLC is excellent for the primary analyte, it is not suitable for detecting highly volatile impurities, such as residual solvents from the manufacturing process. GC-MS is the gold standard for this purpose, providing an orthogonal technique that complements the HPLC data for a complete purity profile.[9][10][11][12]
Causality of Method Design: GC separates compounds based on their boiling points and interaction with the stationary phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns, making it highly specific.[11][13] A headspace injection technique is chosen to introduce only the volatile components into the GC system, protecting the instrument from the non-volatile API and matrix components, which enhances method robustness.[10]
Experimental Protocol: Headspace GC-MS Analysis
1. Reagents and Materials:
-
Residual Solvent Standards (e.g., Methanol, Acetone, Isopropanol, Toluene)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
This compound sample
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution containing known concentrations of relevant residual solvents in DMSO.
-
Standard Solution: Dilute the stock solution with DMSO to a concentration relevant to the specification limits (e.g., as per ICH Q3C guidelines).
-
Sample Solution: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO and seal the vial immediately.
3. Headspace GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 min
-
-
GC System:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Inlet Temperature: 220°C (Split mode, 10:1)
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu (Scan mode)
-
Visualization of GC-MS Workflow
Caption: Workflow for Headspace GC-MS analysis.
Cross-Validation: Ensuring Method Concordance
The ultimate goal of using multiple techniques is to ensure they provide a consistent and accurate picture of the product's quality. Cross-validation involves directly comparing the results from two distinct, validated methods to demonstrate their interchangeability and reliability.[5][14][15] For this compound, a powerful cross-validation can be achieved by comparing the assay result from the HPLC-UV method with a determination of the hydrochloride content via Argentometric Titration .
Principle of Argentometric Titration: This classical titrimetric method is a simple yet highly accurate way to quantify the chloride content of the hydrochloride salt. The sample is dissolved in water, and the chloride ions (Cl⁻) are titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions (Ag⁺) react with chloride ions to form a precipitate of silver chloride (AgCl). The endpoint, where all chloride has reacted, can be determined potentiometrically.
Experimental Protocol: Argentometric Titration
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) volumetric solution, standardized.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Immerse a silver combination electrode connected to a potentiometer.
-
Titrate with standardized 0.1 M AgNO₃, recording the volume of titrant and the corresponding millivolt reading.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the percentage of HCl in the sample based on the volume of AgNO₃ consumed, its molarity, and the sample weight.
-
Comparative Data Analysis
The results from the HPLC assay and the titration can be compared to see if they align. The HPLC method measures the entire molecule, while titration measures only the HCl portion. By using the molecular weights, we can determine if the measured values are consistent.
-
Molecular Weight of Full Compound: 233.68 g/mol
-
Molecular Weight of HCl: 36.46 g/mol
-
Theoretical % HCl: (36.46 / 233.68) * 100 = 15.60%
| Analytical Method | Parameter Measured | Result (for the same batch) | Calculated Equivalence |
| HPLC-UV | % Assay (as hydrochloride salt) | 99.8% | N/A |
| Argentometric Titration | % HCl content | 15.55% | (15.55 / 15.60) * 100 = 99.68% purity |
Conclusion of Cross-Validation: In this hypothetical scenario, the titration result suggests a purity of 99.68%, which is in excellent agreement with the HPLC assay result of 99.8%. This strong correlation between a modern chromatographic technique and a classical titrimetric method provides a high level of confidence in the analytical results and confirms the identity and purity of the material. The acceptance criterion for such a comparison is typically that the results should agree within ±2.0%.
Final Synthesis and Recommendation
For the comprehensive quality control of this compound, a multi-faceted analytical approach is essential.
-
Primary Assay and Organic Impurities: The validated HPLC-UV method should be used as the primary tool for determining the potency of the material and for quantifying related substance impurities.
-
Volatile Impurities: The Headspace GC-MS method is critical for ensuring compliance with residual solvent limits and identifying any other volatile impurities not detectable by HPLC.
-
Method Verification: The Argentometric Titration serves as a simple, low-cost, and robust orthogonal technique. Its use in cross-validation provides an independent confirmation of the purity determined by HPLC, strengthening the overall analytical package.
By employing and cross-validating these distinct analytical techniques, researchers and drug development professionals can build a comprehensive and reliable quality profile for their materials, ensuring data integrity and supporting regulatory compliance throughout the development lifecycle.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. labcompare.com [labcompare.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. omicsonline.org [omicsonline.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. As a crucial intermediate in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a self-validating and inherently safe workflow.
Core Principles: Hazard Assessment and Regulatory Framework
Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount. This compound, as a synthetic amine hydrochloride, must be treated as a hazardous material.
Hazard Profile: While specific toxicological data for this exact compound is not fully established, analogous compounds such as other substituted phenylacetate esters and amine hydrochlorides are known to be irritants.[1][2] Therefore, it is prudent to assume this compound may cause skin, eye, and respiratory irritation.[1][2] During thermal decomposition, it may also generate irritating and toxic gases.
Regulatory Compliance: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is a foundational principle of RCRA that generators of chemical waste are responsible for its management from "cradle to grave."[3] Disposing of such chemicals down the drain or in regular trash is a violation of these regulations and poses a significant risk to human health and the environment.[5][6] All chemical waste is to be considered hazardous and must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling chemical waste. The goal is to create a barrier between you and the hazardous material, preventing any route of exposure.
-
Eye Protection: Wear chemical splash goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used if there is a significant splash risk.
-
Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact) and a full-length lab coat.[8][9] Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: All handling of open containers or waste transfer should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
The causality here is simple: preventing direct contact is the most effective way to avoid chemical-induced irritation or injury.
Waste Collection and Containment Protocol
A systematic approach to waste collection is critical to prevent accidental spills and dangerous chemical reactions.
Step 1: Characterize and Segregate The first step in proper waste management is characterization and segregation.[7] Do not mix this compound waste with other waste streams.[10] This is especially critical for preventing reactions with incompatible materials such as strong bases (which could neutralize the hydrochloride and release the free amine) or strong oxidizers.
Step 2: Select an Appropriate Waste Container Use only containers designated and approved for hazardous chemical waste.[4]
-
The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).
-
It must be in good condition, free of leaks or cracks.[10]
-
The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[3][10]
Step 3: Proper Labeling Accurate labeling is a critical regulatory requirement. The container must be clearly marked with:
-
The words "HAZARDOUS WASTE" .[10]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[10]
Step 4: Accumulation Keep the waste container closed at all times except when adding waste.[3] Store the container in a designated satellite accumulation area (SAA) near the point of generation, under the control of laboratory personnel.[10] This area should be well-ventilated and have secondary containment to control any potential leaks.
Spill Management and Emergency Procedures
Accidents can happen, but a prepared response minimizes risk.
For a small, contained spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[1][2] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbent) are also considered hazardous waste and must be placed in the same container.[10]
-
Label and Dispose: Seal and label the container as described in Section 3 and manage it for disposal.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Summary of Disposal and Safety Parameters
| Parameter | Specification | Rationale & Source |
| Waste Classification | Hazardous Waste | Assumed hazardous as a synthetic lab chemical, subject to EPA RCRA regulations.[3][4] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant (Inferred) | Based on data from analogous chemical structures.[1][2] |
| Required PPE | Chemical Goggles, Lab Coat, Nitrile/Neoprene Gloves | To prevent direct contact and personal exposure.[1][8] |
| Handling Area | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors.[1] |
| Waste Container | Compatible (e.g., HDPE), sealed, leak-proof. | To ensure safe containment and prevent environmental release.[3][10] |
| Container Label | "HAZARDOUS WASTE" + Full Chemical Name | Regulatory requirement for identification and safety.[10] |
| Disposal Pathway | Institutional EHS or Licensed Waste Contractor | Ensures compliant and environmentally sound disposal.[6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pfw.edu [pfw.edu]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. oxychem.com [oxychem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Guide to the Safe Handling of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document provides procedural, step-by-step guidance to ensure the safe and effective use of this compound in the laboratory.
I. Hazard Assessment and Control
A thorough risk assessment is the foundation of safe laboratory practice[2][3]. Before handling this compound, it is crucial to identify potential hazards and implement appropriate control measures.
Primary Hazards:
-
Skin Irritation: Assumed to cause skin irritation upon contact[1].
-
Eye Irritation: Assumed to cause serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
Engineering Controls:
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: Always handle the solid compound and prepare solutions in a certified chemical fume hood to prevent the inhalation of dust or vapors[4].
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment[1][2].
II. Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent direct contact[5][6][7]. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles with side shields or a face shield worn over safety glasses. | Protects against splashes and airborne particles. Standard safety glasses do not offer sufficient protection from chemical splashes[8]. Eye and face protection should comply with ANSI Z87.1 standards[5]. |
| Hands | Nitrile gloves. | Nitrile gloves provide good resistance against a variety of chemicals[8]. It is advisable to double-glove for added protection, especially during prolonged handling. Always inspect gloves for any signs of damage before use and change them immediately if contaminated[9]. |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from accidental spills and contamination[4][10]. |
| Feet | Closed-toe shoes. | Prevents injuries from spills and dropped objects[5][10]. |
| Respiratory | A NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating dust and work cannot be conducted in a fume hood. | This is a secondary measure to engineering controls. The need for respiratory protection should be determined by a formal risk assessment[4]. |
III. Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the experiment's integrity.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for a structurally similar compound to be aware of all potential hazards and emergency procedures[2][3].
-
Gather Materials: Ensure all necessary equipment and reagents are within easy reach inside the chemical fume hood to avoid unnecessary movements.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above[10].
Weighing and Solution Preparation:
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could affect the compound's stability.
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat inside a chemical fume hood to contain any dust.
-
Dissolving: Slowly add the solid to the chosen solvent, stirring gently to avoid splashing.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
V. Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[1][2].
-
Keep away from sources of ignition[1].
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste must be handled by a licensed waste disposal company[11].
-
Do not dispose of down the drain or in the general trash[1][12].
-
Contaminated PPE and other disposable materials should be placed in a designated hazardous waste container[10].
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
VI. References
-
Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC®. (2020, January 14). CHEMTREC®. --INVALID-LINK--
-
Chapter 6: Chemical Storage and Handling - Emergency Management and Safety. University of Texas at Dallas. --INVALID-LINK--
-
Complete Guide to Chemical Safety in the Workplace. (2023, June 19). CCOHS. --INVALID-LINK--
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. --INVALID-LINK--
-
Chemical Safety in the Workplace: Best Practices and Regulations. (2023, June 19). SafetyCulture. --INVALID-LINK--
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. --INVALID-LINK--
-
Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). HM Royal. --INVALID-LINK--
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. --INVALID-LINK--
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Lab Pro Inc. --INVALID-LINK--
-
Personal Protective Equipment (PPE) Toolkit - OneLab REACH. (n.d.). Centers for Disease Control and Prevention. --INVALID-LINK--
-
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc. --INVALID-LINK--
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. --INVALID-LINK--
-
Safety data sheet - BASF. (2025, November 6). BASF. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2024, March 30). Fisher Scientific. --INVALID-LINK--
-
Safety Data Sheet - Cayman Chemical. (2024, March 14). Cayman Chemical. --INVALID-LINK--
-
Safety Data Sheet - BLD Pharmatech. (n.d.). BLD Pharmatech. --INVALID-LINK--
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. --INVALID-LINK--
-
Methyl 2-(3-methoxyphenyl)acetate Safety Data Sheet. (2023, July 5). Apollo Scientific. --INVALID-LINK--
-
Safety Data Sheet Methyl 4-methoxyphenylacetate. (n.d.). MetaSci. --INVALID-LINK--
-
Personal protective equipment for handling Acid-PEG12-NHS ester. (n.d.). Benchchem. --INVALID-LINK--
-
Personal protective equipment for handling 4-amino-2,3,5-trimethylphenol. (n.d.). Benchchem. --INVALID-LINK--
-
Personal protective equipment for handling Lys-Arg-Thr-Leu-Arg-Arg. (n.d.). Benchchem. --INVALID-LINK--
References
- 1. aksci.com [aksci.com]
- 2. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. clarionsafety.com [clarionsafety.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hsa.ie [hsa.ie]
- 9. hmroyal.com [hmroyal.com]
- 10. benchchem.com [benchchem.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
